molecular formula C63H113N11O12 B192731 Geclosporin CAS No. 74436-00-3

Geclosporin

Cat. No.: B192731
CAS No.: 74436-00-3
M. Wt: 1216.6 g/mol
InChI Key: ZMKGDQSIRSGUDJ-VSROPUKISA-N
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Description

Geclosporin has been reported in Trichoderma polysporum and Tolypocladium inflatum with data available.
similar immunosuppressive actions as cyclosporin, but without nephrotoxic side effects;  cyclosporin A analog;  MW 1217

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKGDQSIRSGUDJ-VSROPUKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74436-00-3
Record name Geclosporin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GECLOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Ciclosporin

Author: BenchChem Technical Support Team. Date: February 2026

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A Note on Nomenclature: The compound discussed in this guide is widely known as Ciclosporin, Cyclosporine, and Cyclosporin A. For consistency, this document will primarily use the term "Ciclosporin," with alternative names provided for clarity where appropriate. The initial query for "Geclosporin" is presumed to be a typographical error, as no such compound is established in the scientific literature.

Introduction

Ciclosporin (Cyclosporin A) is a potent and clinically significant immunosuppressive agent, first isolated from the fungus Tolypocladium inflatum.[1] It is a cornerstone therapy in organ transplantation to prevent rejection and is also utilized in the treatment of various autoimmune disorders.[2][3] This guide provides a comprehensive technical overview of Ciclosporin's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this complex molecule.

Chemical Structure and Identification

Ciclosporin is a cyclic, non-ribosomal peptide composed of 11 amino acids.[2][4] Its structure is unique among peptides, featuring several N-methylated amino acids, which contribute to its metabolic stability and conformational flexibility.[2][5] Notably, it contains a single D-amino acid (D-alanine at position 8) and the novel C9-amino acid, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), at position 1.[1][2][5]

Key Structural Features:
  • Cyclic Peptide Backbone: Composed of 11 amino acid residues.

  • N-Methylation: Seven of the eleven amino acids are N-methylated, which enhances its lipophilicity and resistance to enzymatic degradation.[5]

  • Unique Amino Acids: Contains D-alanine and the unsaturated C9 amino acid MeBmt, which are crucial for its biological activity.[2][5]

  • Non-ribosomal Synthesis: Ciclosporin is synthesized by a large multifunctional enzyme, cyclosporin synthetase, not by the ribosomal machinery.[2]

Chemical Identifiers
IdentifierValueSource
IUPAC Name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone[4]
CAS Number 59865-13-3[4][6]
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂[2][6]
Molecular Weight 1202.61 g/mol [6]
SMILES String CC[C@H]1C(=O)N(CC(=O)N(N(NNN(N(N(N(N1)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C">C@HCC(C)C)C)C[2][4]

Physicochemical Properties

Ciclosporin's physical and chemical properties are critical to its formulation, delivery, and pharmacokinetic profile. It is a lipophilic, non-polar molecule with poor aqueous solubility.[6][7]

PropertyValueSource(s)
Appearance White prismatic needles or a white powder.[1][4][6]
Melting Point 148-151 °C[1][6]
Solubility Soluble in methanol, ethanol, acetone, ether, and chloroform; slightly soluble in water and saturated hydrocarbons.[1][4][6]
Optical Rotation [α]D²⁰ -244° (c=0.6 in chloroform); -189° (c=0.5 in methanol)[1][6]
LogP ~2.92[4]

Mechanism of Action and Signaling Pathway

Ciclosporin exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-lymphocytes.[2][8] This targeted action prevents the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[8][9]

Molecular Interactions
  • Binding to Cyclophilin: Upon entering a T-lymphocyte, Ciclosporin binds to its intracellular receptor, cyclophilin (an immunophilin).[2][10]

  • Inhibition of Calcineurin: The Ciclosporin-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][9]

  • NFAT Dephosphorylation Blockade: Calcineurin is normally activated by an increase in intracellular calcium levels following T-cell receptor engagement.[2][11] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][11] By inhibiting calcineurin, Ciclosporin prevents the dephosphorylation of NFAT.[2][11]

  • Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus.[9][10] This prevents it from binding to the promoter regions of genes encoding IL-2 and other cytokines, thereby blocking their transcription.[2][3]

The net effect is a potent and specific inhibition of T-cell-mediated immune responses, without significant myelosuppression.[2][8]

Signaling Pathway Diagram

Ciclosporin_Pathway cluster_nucleus TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin activates NFAT_P NFAT-P (Inactive, Cytosolic) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active, Dephosphorylated) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene IL2_protein IL-2 & Cytokine Production IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation & Activation IL2_protein->T_cell_prolif Ciclosporin Ciclosporin Complex Ciclosporin- Cyclophilin Complex Ciclosporin->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin INHIBITS Experimental_Workflow cluster_protocol1 LC-MS/MS Quantification cluster_protocol2 In Vitro Immunosuppression Assay p1_start Whole Blood Sample (20 µL) p1_step1 Add 400 µL Pretreatment Reagent (ZnSO₄, IS) p1_start->p1_step1 p1_step2 Vortex (20s) & Oscillate (5 min) p1_step1->p1_step2 p1_step3 Centrifuge (10,000 x g, 5 min) p1_step2->p1_step3 p1_step4 Collect Supernatant p1_step3->p1_step4 p1_end Inject into LC-MS/MS p1_step4->p1_end p2_start Isolate PBMCs p2_step1 Plate Cells (1x10⁵/well) p2_start->p2_step1 p2_step2 Add Ciclosporin (Serial Dilutions) p2_step1->p2_step2 p2_step3 Add Mitogen (PHA) p2_step2->p2_step3 p2_step4 Incubate (48-72h) p2_step3->p2_step4 p2_step5 Measure Proliferation (e.g., MTS Assay) p2_step4->p2_step5 p2_end Calculate IC₅₀ p2_step5->p2_end

Sources

Cyclosporin G: A Technical Guide to its Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclosporin G, a naturally occurring analogue of the cornerstone immunosuppressant Cyclosporin A, has garnered significant interest within the scientific community. Its unique structural modification—the substitution of L-α-aminobutyric acid with L-norvaline at position 2—alters its biological activity and metabolic profile, presenting a compelling case for continued investigation. This in-depth technical guide provides a comprehensive overview of Cyclosporin G, from its initial discovery as a co-metabolite in Tolypocladium inflatum fermentations to the strategic intricacies of its total chemical synthesis. We will delve into the practical methodologies for its isolation and purification, detail its structural elucidation through advanced spectroscopic and crystallographic techniques, and present a cogent analysis of its biological implications. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of Cyclosporin G's scientific journey and its potential in the landscape of immunomodulatory therapeutics.

Introduction: The Rise of Cyclosporins

The discovery of Cyclosporin A in the early 1970s marked a revolutionary moment in medicine, transforming the landscape of organ transplantation and the treatment of autoimmune diseases.[1][2] Isolated from the fungus Tolypocladium inflatum, this cyclic undecapeptide exhibited potent immunosuppressive properties by inhibiting T-cell activation, a mechanism that was later attributed to the inhibition of calcineurin.[3] In the course of optimizing the fermentation and purification processes for Cyclosporin A, a family of related congeners was identified, each with subtle variations in their amino acid sequence. Among these, Cyclosporin G emerged as a significant analogue, differing from its famous predecessor by the substitution of L-α-aminobutyric acid with L-norvaline at the second position in its peptide ring. This seemingly minor change has profound implications for its three-dimensional structure and, consequently, its interaction with biological targets.

Discovery and Natural Production

Producing Organism and Fermentation

Cyclosporin G is a secondary metabolite produced by the filamentous fungus Tolypocladium inflatum.[4] While often present in smaller quantities than Cyclosporin A, its production is intrinsically linked to the fermentation conditions that govern the biosynthesis of the cyclosporin family. Optimal production of cyclosporins is typically achieved in submerged fermentation cultures under aerobic conditions.[4][5]

Key Fermentation Parameters:

  • Carbon Source: Fructose has been shown to be a favorable carbon source for cyclosporin production in some studies.[6] Glucose is also commonly used.[7]

  • Nitrogen Source: Complex nitrogen sources such as peptone and casein acid hydrolysate have been found to enhance cyclosporin yields.[7] Ammonium sulfate can also be a beneficial supplement.[8]

  • pH and Temperature: A slightly acidic pH of around 5.0-6.0 and a temperature of approximately 25-27°C are generally considered optimal for T. inflatum growth and cyclosporin biosynthesis.[5][7]

  • Aeration and Agitation: Adequate oxygen supply and agitation (e.g., 120-200 rpm) are crucial for maximizing yields in submerged cultures.[5][7]

While specific fermentation conditions to maximize the relative yield of Cyclosporin G over Cyclosporin A are not extensively documented, the manipulation of precursor amino acid feeding strategies could theoretically influence the final ratio of cyclosporin congeners.

Biosynthesis Pathway Overview

The biosynthesis of cyclosporins is a complex process mediated by a large multienzyme complex known as cyclosporin synthetase.[9] This non-ribosomal peptide synthetase (NRPS) activates and sequentially links the constituent amino acids, including the N-methylation of several residues. The incorporation of L-norvaline instead of L-α-aminobutyric acid at position 2 is the key biosynthetic event that differentiates Cyclosporin G from Cyclosporin A.

Cyclosporin Biosynthesis Overview cluster_0 Precursor Supply cluster_1 Non-Ribosomal Peptide Synthesis Amino Acids Amino Acids Activation & Thioesterification Activation & Thioesterification Amino Acids->Activation & Thioesterification L-Norvaline L-Norvaline L-Norvaline->Activation & Thioesterification Position 2 Cyclosporin Synthetase (NRPS) Cyclosporin Synthetase (NRPS) Peptide Bond Formation Peptide Bond Formation Activation & Thioesterification->Peptide Bond Formation N-Methylation N-Methylation Peptide Bond Formation->N-Methylation Cyclization Cyclization N-Methylation->Cyclization Cyclosporin G Cyclosporin G Cyclization->Cyclosporin G

Caption: Overview of the biosynthetic pathway of Cyclosporin G.

Isolation and Purification

The isolation of Cyclosporin G from the fermentation broth is a multi-step process that leverages its lipophilic nature and the subtle differences in polarity between it and other cyclosporin analogues.

Extraction Protocol
  • Biomass Separation: The fungal biomass is first separated from the culture broth by filtration or centrifugation.

  • Solvent Extraction: The biomass is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to solubilize the cyclosporins.[5]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude, oily residue.

Chromatographic Purification

Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone for obtaining high-purity Cyclosporin G. Due to the structural similarity of cyclosporin congeners, optimized chromatographic conditions are essential for effective separation.

Preparative HPLC Protocol:

  • Column: A reversed-phase C18 column is typically employed for the separation of cyclosporins.[6][10]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The precise gradient profile will depend on the specific column and system but generally involves a gradual increase in the acetonitrile concentration.[6] For instance, a gradient from 65% to 72% acetonitrile over approximately 30 minutes can be effective.[6]

  • Temperature: Column temperature is a critical parameter for achieving sharp peaks and good resolution. Elevated temperatures, often around 70°C, are used to improve peak shape and reduce retention times.[10]

  • Detection: UV detection at a wavelength of approximately 210 nm is suitable for monitoring the elution of cyclosporins.[6]

  • Fraction Collection: Fractions corresponding to the Cyclosporin G peak are collected, pooled, and the solvent is evaporated to yield the purified product.

Purification Workflow Fermentation Broth Fermentation Broth Filtration/Centrifugation Filtration/Centrifugation Fermentation Broth->Filtration/Centrifugation Biomass Biomass Filtration/Centrifugation->Biomass Solvent Extraction (Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Biomass->Solvent Extraction (Ethyl Acetate) Lipophilic compounds extracted Crude Extract Crude Extract Solvent Extraction (Ethyl Acetate)->Crude Extract Concentration Concentration Crude Extract->Concentration Preparative HPLC (C18) Preparative HPLC (C18) Concentration->Preparative HPLC (C18) Pure Cyclosporin G Pure Cyclosporin G Preparative HPLC (C18)->Pure Cyclosporin G

Caption: General workflow for the isolation and purification of Cyclosporin G.

Structural Elucidation and Characterization

The definitive structure of Cyclosporin G was determined through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of Cyclosporin G and for confirming its amino acid sequence through tandem MS (MS/MS) fragmentation analysis. The fragmentation patterns of cyclosporins are complex due to their cyclic nature, often involving multiple ring-opening events.[11]

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC63H113N11O12
Molecular Weight~1216.6 g/mol
Amino Acid Sequencecyclo-(MeBmt-Nva-Sar-MeLeu-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal)
Key Structural FeatureL-Norvaline at position 2
X-ray Crystallography

Single-crystal X-ray diffraction has provided an unambiguous determination of the three-dimensional structure of Cyclosporin G. These studies have revealed that the substitution of L-α-aminobutyric acid with the slightly larger L-norvaline induces significant conformational changes in the peptide backbone compared to Cyclosporin A.

Total Synthesis of Cyclosporin G

The total synthesis of cyclosporins is a formidable challenge in peptide chemistry, owing to the presence of multiple N-methylated amino acids, which hinder peptide bond formation, and the sterically demanding macrocyclization step. The seminal work by Wenger laid the foundation for the total synthesis of this class of molecules.[2] The synthesis of Cyclosporin G follows the same general strategy, with the key modification being the incorporation of L-norvaline at the appropriate step.

Synthetic Strategy Overview

The synthesis can be conceptually divided into three main phases:

  • Synthesis of the Undecapeptide Precursor: This involves the stepwise coupling of the eleven amino acid residues, many of which are N-methylated. Protecting group strategies are crucial to prevent side reactions.

  • Macrocyclization: The linear undecapeptide is then cyclized to form the characteristic 33-membered ring. This is often the most challenging step, with yields being highly dependent on the reaction conditions and the specific peptide sequence.

  • Deprotection: Finally, any remaining protecting groups are removed to yield the final Cyclosporin G molecule.

Total Synthesis Strategy Protected Amino Acids Protected Amino Acids Stepwise Peptide Coupling Stepwise Peptide Coupling Protected Amino Acids->Stepwise Peptide Coupling Protected L-Norvaline Protected L-Norvaline Protected L-Norvaline->Stepwise Peptide Coupling Incorporation at Position 2 Linear Undecapeptide Precursor Linear Undecapeptide Precursor Stepwise Peptide Coupling->Linear Undecapeptide Precursor Macrocyclization Macrocyclization Linear Undecapeptide Precursor->Macrocyclization High Dilution Conditions Protected Cyclic Peptide Protected Cyclic Peptide Macrocyclization->Protected Cyclic Peptide Global Deprotection Global Deprotection Protected Cyclic Peptide->Global Deprotection Cyclosporin G Cyclosporin G Global Deprotection->Cyclosporin G

Caption: Conceptual overview of the total synthesis of Cyclosporin G.

Key Synthetic Challenges and Solutions
  • N-Methylated Peptide Bond Formation: The formation of peptide bonds involving N-methylated amino acids is notoriously difficult due to steric hindrance. Specialized coupling reagents and, more recently, methods involving isonitrile coupling have been developed to address this challenge.[14]

  • Stereochemical Integrity: Maintaining the correct stereochemistry at each chiral center throughout the multi-step synthesis is paramount.

  • Macrocyclization: The cyclization of the linear precursor is often a low-yielding step. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.

Biological Activity and Future Perspectives

Cyclosporin G exhibits a similar, though not identical, immunosuppressive profile to Cyclosporin A. Some studies have suggested that it may have a different therapeutic window and toxicity profile, particularly with respect to nephrotoxicity. The altered conformation of Cyclosporin G due to the norvaline substitution likely affects its binding affinity for its intracellular receptor, cyclophilin, and the subsequent interaction of the cyclosporin-cyclophilin complex with calcineurin. Further research is warranted to fully elucidate the structure-activity relationship and to explore the potential clinical advantages of Cyclosporin G or its derivatives. The synthetic methodologies developed for the cyclosporin family also open avenues for the creation of novel analogues with tailored biological activities.

Conclusion

Cyclosporin G stands as a testament to the rich chemical diversity found in nature and the power of synthetic chemistry to recreate and modify complex molecules. From its discovery as a minor metabolite to its intricate total synthesis, the scientific journey of Cyclosporin G has provided valuable insights into the structure-activity relationships of this important class of immunosuppressants. The detailed methodologies for its production, purification, and characterization outlined in this guide provide a foundation for further research and development in the field of immunomodulatory drug discovery.

References

  • Some optimal culture conditions for production of cyclosporin a by Fusarium roseum. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • A Multi-step High-Performance Liquid Chromatography (HPLC) Technique for the Extraction and Purification of Medical-Grade Cyclosporine A. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Bernardi, F., Gaggelli, E., Molteni, E., Porciatti, E., Valensin, D., & Valensin, G. (2006). 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds. Biophysical Journal, 90(4), 1350–1361.
  • Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Preparative chromatographic purification of cyclosporine metabolites. (1991).
  • Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. (2010). Wipf Group, University of Pittsburgh. Retrieved January 24, 2026, from [Link]

  • Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separ
  • Khan, N. T. (2017). Cyclosporin A Production from Tolipocladium inflatum. Journal of Microbial & Biochemical Technology, 9(4).
  • Fesik, S. W., Gampe, R. T., Eaton, H. L., Gemmecker, G., Olejniczak, E. T., Neri, P., Holzman, T. F., Egan, D. A., & Edalji, R. (1991). NMR studies of [U-13C]cyclosporin A bound to cyclophilin: bound conformation and portions of cyclosporin involved in binding. Biochemistry, 30(26), 6574–6583.
  • A Novel Medium for the Enhanced Production of Cyclosporin A by Tolypocladium inflatum MTCC 557 Using Solid State Fermentation. (2007). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Bernardi, F., Gaggelli, E., Molteni, E., Porciatti, E., Valensin, D., & Valensin, G. (2006). 1H and 13C-NMR and molecular dynamics studies of cyclosporin a interacting with magnesium(II) or cerium(III) in acetonitrile. Conformational changes and cis-trans conversion of peptide bonds. Biophysical Journal, 90(4), 1350–1361.
  • Wu, X., Stockdill, J. L., Wang, P., & Danishefsky, S. J. (2010). Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. Journal of the American Chemical Society, 132(12), 4098–4100.
  • Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources. (2023). Frontiers in Microbiology, 14.
  • Preparative chromatographic purification of cyclosporine metabolites. (2008). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). University of Alabama at Birmingham. Retrieved January 24, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved January 24, 2026, from [Link]

  • Arbos, P., Wirth, M., Arangoa, M. A., Gabor, F., & Irache, J. M. (2002). Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. Indian Journal of Pharmaceutical Sciences, 64(5), 433-438.
  • Dittmann, J., Wenger, R. M., Kleinkauf, H., & Lawen, A. (1994). Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor. The Journal of biological chemistry, 269(4), 2841–2846.
  • Park, J. E., Park, S., Kim, Y. H., & Yoon, J. (2014). Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry. Talanta, 125, 335–342.
  • Improvement of Cyclosporin A Production in the fungus Tolypocladium inflatum PTCC 5253 by Random Mutagenesis. (2023). Brieflands.
  • Method for the purification of cyclosporine a. (2017). Google Patents.

Sources

Geclosporin: A Technical Guide to a Calcineurin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Calcineurin inhibitors (CNIs) represent a cornerstone in the management of various autoimmune disorders and the prevention of solid organ transplant rejection.[1][2][3] These potent immunosuppressive agents function by targeting and inhibiting calcineurin, a critical enzyme in the T-cell activation pathway.[1] This guide provides an in-depth technical exploration of Geclosporin, also known as Cyclosporin G, a member of the cyclosporine family of calcineurin inhibitors. To provide a comprehensive understanding of the field, this guide will also draw comparisons with the archetypal cyclosporin A and the more recently developed voclosporin, offering researchers, scientists, and drug development professionals a thorough understanding of their mechanisms, applications, and the methodologies used to evaluate their efficacy.

Part 1: The Calcineurin Signaling Pathway: The Central Target of this compound

The sophisticated adaptive immune response is largely orchestrated by T-lymphocytes, and their activation is a tightly regulated process. A pivotal event in this activation cascade is the calcium-calcineurin signaling pathway.[4] An increase in intracellular calcium (Ca2+) levels activates calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[5][6] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[6][7] Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes, notably Interleukin-2 (IL-2).[6] IL-2 is a potent cytokine that promotes the proliferation and differentiation of T-cells, thus amplifying the immune response.[6] By inhibiting calcineurin, this compound and other CNIs prevent the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of IL-2 and other pro-inflammatory cytokines, which ultimately dampens the T-cell-mediated immune response.[1][6][7]

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca Ca2+ ER->Ca Ca2+ Release Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation This compound This compound-Cyclophilin Complex This compound->Calcineurin_active Inhibits DNA DNA NFAT_n->DNA Binds to promoter IL2_mRNA IL-2 mRNA DNA->IL2_mRNA Gene Transcription IL2 Interleukin-2 (IL-2) Secretion IL2_mRNA->IL2 Translation & Secretion Calcineurin_Assay_Workflow A Prepare Reaction Mix (Buffer, Calmodulin, Calcineurin) B Aliquot into 96-well Plate A->B C Add this compound (Varying Concentrations) B->C D Pre-incubate (10 min, 30°C) C->D E Add RII Phosphopeptide Substrate D->E F Incubate (20 min, 30°C) E->F G Add Malachite Green Reagent (Stop Reaction & Develop Color) F->G H Incubate (15 min, RT) G->H I Measure Absorbance (620 nm) H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for a spectrophotometric calcineurin activity assay.

Part 5: Therapeutic Landscape and Future Directions

Calcineurin inhibitors are indispensable in the treatment of a wide range of conditions, including:

  • Organ Transplantation: Prevention of rejection of kidney, liver, and heart allografts. [2][8]* Autoimmune Diseases: Management of rheumatoid arthritis, psoriasis, lupus nephritis, and atopic dermatitis. [1][2][9] The development of newer calcineurin inhibitors like this compound and voclosporin aims to improve upon the therapeutic window of older agents like cyclosporin A. The goals are to enhance efficacy, reduce side effects such as nephrotoxicity and hypertension, and provide a more predictable dose-response relationship. [10] Future research in this field will likely focus on:

  • Developing even more selective calcineurin inhibitors with improved safety profiles.

  • Investigating the long-term outcomes of treatment with newer agents.

  • Exploring the potential of these inhibitors in other immune-mediated diseases.

  • Personalizing therapy through the use of pharmacogenomics and pharmacodynamic monitoring. [11]

Part 6: Conclusion

This compound, as a member of the cyclosporine family, plays a role in the broader landscape of calcineurin inhibitors. Its mechanism of action, centered on the inhibition of the calcineurin-NFAT signaling pathway, is a well-established paradigm for immunosuppression. By understanding the nuances of its structure and function in comparison to other calcineurin inhibitors like voclosporin, researchers and drug developers can continue to refine and advance therapeutic strategies for a multitude of immune-mediated conditions. The methodologies outlined in this guide provide a framework for the continued evaluation and development of this important class of drugs.

References

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  • ClinicalTrials.gov. (2019, October 10). Aurinia Renal Response in Active Lupus With Voclosporin. Retrieved from [Link]

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  • StatPearls. (2023, August 28). Cyclosporine. NCBI Bookshelf. Retrieved from [Link]

  • Gooch, J. L., et al. (2013, September 17). Methods for determination of calcineurin activity and uses in predicting therapeutic outcomes. Google Patents.
  • Rovin, B. H., et al. (2021, May 29). Efficacy and safety of voclosporin versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial. The Lancet. Retrieved from [Link]

  • Baven-Pronk, M. A. M. C., et al. (2022, March 25). Calcineurin Inhibitors in the Treatment of Adult Autoimmune Hepatitis: A Systematic Review. Journal of Clinical and Translational Hepatology. Retrieved from [Link]

  • Animated biology with arpan. (2024, May 10). Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. YouTube. Retrieved from [Link]

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  • Zhang, Y., et al. (2026, January 4). Efficacy and safety of calcineurin inhibitor therapy in lupus nephritis: a systematic review and network meta-analysis. Arthritis Research & Therapy. Retrieved from [Link]

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  • Keller, F., et al. (2023, March 21). Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin. Clinical Pharmacokinetics. Retrieved from [Link]

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The Immunosuppressive Power of Cyclosporine: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclosporine, a calcinepeptide isolated from the fungus Tolypocladium inflatum, stands as a cornerstone of immunosuppressive therapy. Its discovery revolutionized organ transplantation and the management of autoimmune diseases. This guide provides a comprehensive exploration of the intricate pharmacokinetic and pharmacodynamic properties of cyclosporine, offering insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, its journey through the body, the critical need for therapeutic drug monitoring, and the analytical methodologies that underpin its clinical use.

Pharmacodynamics: The Molecular Basis of Immunosuppression

The immunosuppressive effect of cyclosporine is primarily mediated through the inhibition of T-lymphocyte activation, a critical step in the adaptive immune response.[1][2] This targeted action prevents the cellular cascade that leads to organ rejection and autoimmune-mediated tissue damage.

The Calcineurin Inhibition Pathway

At the heart of cyclosporine's mechanism is its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4]

  • Binding to Cyclophilin: Upon entering a T-lymphocyte, cyclosporine binds to its cytosolic receptor, cyclophilin.[4][5]

  • Formation of the Cyclosporine-Cyclophilin Complex: This binding event creates a stable complex.

  • Inhibition of Calcineurin: The cyclosporine-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[4]

  • Suppression of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, cyclosporine prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[4]

  • Reduced Cytokine Gene Transcription: In the nucleus, NFAT normally upregulates the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1] By blocking NFAT activation, cyclosporine effectively halts the production of IL-2 and other crucial cytokines required for T-cell proliferation and differentiation.[1][5]

This precise molecular intervention selectively suppresses the activation of naive T-cells without significantly affecting already activated cytotoxic T-cells, granulocytes, or macrophages, offering a more targeted immunosuppressive approach compared to broader cytotoxic agents.[2]

G cluster_cell T-Lymphocyte cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Translocates to Nucleus & Binds to Promoter IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2 Interleukin-2 (IL-2) IL2_mRNA->IL2 Translation Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin Binds CsA_Cyp Cyclosporine-Cyclophilin Complex Cyclophilin->CsA_Cyp CsA_Cyp->Calcineurin Inhibits

Figure 1: Mechanism of action of Cyclosporine in T-lymphocytes.

Pharmacokinetics: The Journey of Cyclosporine Through the Body

The clinical efficacy and toxicity of cyclosporine are intimately linked to its pharmacokinetic profile, which is characterized by significant inter-individual variability.[6]

Absorption

Cyclosporine is a highly lipophilic drug, and its oral absorption is slow and incomplete.[7]

  • Bioavailability: The oral bioavailability of cyclosporine is highly variable, ranging from 10% to as high as 89%.[7][8] This variability is influenced by factors such as the patient's age, the type of organ transplant, the time elapsed since surgery, and the specific formulation.[8]

  • Formulations: The original oil-based formulation (Sandimmune®) had absorption that was heavily dependent on bile for emulsification.[8] Newer microemulsion formulations (e.g., Neoral®) have improved bioavailability and less variability in absorption.[9]

  • Food Effects: Food can have a variable impact on cyclosporine absorption, with some studies reporting impaired, unchanged, or even enhanced absorption.[10] High-fat meals, in particular, have been shown to increase bioavailability in some cases.[10]

Distribution

Once absorbed, cyclosporine is widely distributed throughout the body.

  • Lipophilicity: Its lipophilic nature leads to extensive distribution into tissues.[7]

  • Protein Binding: Cyclosporine is highly bound to proteins, primarily lipoproteins, and also demonstrates significant partitioning into red blood cells.[5] This is a critical consideration for therapeutic drug monitoring, as whole blood is the preferred matrix for concentration measurement.[5]

Metabolism

Cyclosporine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][11]

  • CYP3A4 Metabolism: CYP3A4 is responsible for converting cyclosporine into numerous metabolites, most of which are less immunosuppressive than the parent drug.[3]

  • Genetic Polymorphisms: Genetic variations in the CYP3A4 gene can influence the rate of cyclosporine metabolism, contributing to inter-individual differences in drug exposure and response.[12][13]

  • Drug Interactions: A vast number of drugs can either induce or inhibit CYP3A4 activity, leading to significant drug-drug interactions that can alter cyclosporine concentrations.[3][14]

Excretion

The metabolites of cyclosporine are primarily excreted in the bile.[5] Renal clearance of the parent drug is minimal.

Role of P-glycoprotein

P-glycoprotein (P-gp), an efflux transporter found in various tissues including the intestinal epithelium, also plays a crucial role in cyclosporine pharmacokinetics.[15]

  • Intestinal Efflux: P-gp actively transports cyclosporine from enterocytes back into the intestinal lumen, limiting its oral absorption.[16]

  • Drug Interactions: Co-administration of drugs that inhibit P-gp can lead to increased cyclosporine absorption and higher systemic concentrations.[15][17]

Therapeutic Drug Monitoring (TDM): A Cornerstone of Cyclosporine Therapy

Given its narrow therapeutic index and high pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential for the safe and effective use of cyclosporine.[18]

Rationale for TDM
  • Narrow Therapeutic Window: Sub-therapeutic concentrations can lead to graft rejection, while supra-therapeutic levels are associated with significant toxicity, most notably nephrotoxicity and neurotoxicity.

  • Inter-individual Variability: TDM allows for dose individualization to account for the wide range of pharmacokinetic parameters observed among patients.

  • Changes Over Time: Pharmacokinetics can change in the post-transplant period, necessitating ongoing monitoring and dose adjustments.

Sampling and Target Concentrations
  • Whole Blood: Whole blood is the matrix of choice for cyclosporine TDM due to its significant partitioning into red blood cells.[5][19]

  • Trough Concentration (C0): The most common practice is to measure the trough concentration (C0), which is the drug concentration just before the next dose.[19]

  • Therapeutic Ranges: Target trough concentrations vary depending on the type of transplant, the time since transplantation, and the specific patient population.[18] For instance, in kidney transplant patients, the target range might be 100-400 ng/mL in the early post-transplant period, gradually decreasing over time.[18]

Population Time Post-Transplant Typical Trough Concentration Range (ng/mL)
Kidney Transplant1-4 weeks200 - 400
1-6 months150 - 300
>6 months100 - 200
Liver Transplant1-4 weeks250 - 450
1-6 months200 - 350
>6 months150 - 250
Heart Transplant1-4 weeks300 - 500
1-6 months200 - 400
>6 months100 - 250

Table 1: Representative Therapeutic Trough Concentration Ranges for Cyclosporine in Adult Transplant Recipients. (Note: These are general ranges and specific targets should be determined by institutional protocols and patient-specific factors).

Analytical Methodologies for Cyclosporine Quantification

Accurate and precise measurement of cyclosporine concentrations is paramount for effective TDM.

Immunoassays

Historically, immunoassays were widely used for cyclosporine monitoring. However, they can suffer from cross-reactivity with cyclosporine metabolites, potentially leading to an overestimation of the active parent drug concentration.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has emerged as the gold standard for the quantification of cyclosporine.[20][21] Its high specificity and sensitivity allow for the accurate measurement of the parent drug, distinguishing it from its metabolites.[20]

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Aliquot 50 µL of the whole blood sample.

    • Add an internal standard (e.g., a stable isotope-labeled cyclosporine) to account for variability in sample processing and instrument response.

    • Perform protein precipitation by adding a solution of zinc sulfate and methanol to the sample. This step removes proteins that can interfere with the analysis.

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the cyclosporine and internal standard, to a clean tube or vial for analysis.

  • Chromatographic Separation:

    • Inject the prepared supernatant into an HPLC system.

    • Employ a reversed-phase C18 column for chromatographic separation.

    • Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). This allows for the separation of cyclosporine from other components in the sample matrix.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Utilize selected reaction monitoring (SRM) to detect and quantify cyclosporine and its internal standard. This involves monitoring specific precursor-to-product ion transitions, which provides high selectivity and sensitivity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Whole Blood Sample add_is Add Internal Standard start->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (SRM Detection) hplc->ms quant Quantification ms->quant report Report Result quant->report

Figure 2: A generalized workflow for the quantification of Cyclosporine in whole blood using HPLC-MS/MS.

Significant Drug-Drug Interactions

The co-administration of other medications can significantly impact cyclosporine concentrations, necessitating careful management and dose adjustments.

Inhibitors of CYP3A4 and/or P-glycoprotein

Drugs that inhibit CYP3A4 and/or P-gp can lead to a substantial increase in cyclosporine levels, raising the risk of toxicity.

Drug Class Examples Mechanism of Interaction
Azole AntifungalsKetoconazole, Itraconazole, FluconazolePotent inhibition of CYP3A4.[22]
Macrolide AntibioticsErythromycin, ClarithromycinInhibition of CYP3A4.[14]
Calcium Channel BlockersDiltiazem, VerapamilInhibition of CYP3A4.[14]
Protease InhibitorsRitonavir, SaquinavirPotent inhibition of CYP3A4.
Grapefruit JuiceInhibition of intestinal CYP3A4.

Table 2: Common Inhibitors of Cyclosporine Metabolism.

Inducers of CYP3A4 and/or P-glycoprotein

Conversely, drugs that induce the activity of CYP3A4 and/or P-gp can accelerate cyclosporine metabolism, leading to lower concentrations and an increased risk of sub-therapeutic immunosuppression and graft rejection.

Drug Class Examples Mechanism of Interaction
AnticonvulsantsCarbamazepine, Phenytoin, PhenobarbitalInduction of CYP3A4.[14]
RifamycinsRifampin, RifabutinPotent induction of CYP3A4.[14]
Herbal SupplementsSt. John's WortInduction of CYP3A4 and P-glycoprotein.

Table 3: Common Inducers of Cyclosporine Metabolism.

Conclusion

Cyclosporine remains a vital tool in the armamentarium against organ rejection and autoimmune disease. Its complex pharmacokinetic and pharmacodynamic profile demands a deep understanding from researchers and clinicians alike. The principles of calcineurin inhibition, the intricacies of its absorption, metabolism, and excretion, and the critical importance of therapeutic drug monitoring all underscore the nuanced approach required for its successful clinical application. As our understanding of pharmacogenomics and drug-drug interactions continues to evolve, so too will our ability to optimize cyclosporine therapy, maximizing its therapeutic benefits while minimizing its potential for harm. This guide serves as a foundational resource for those dedicated to advancing the science and clinical practice surrounding this pivotal immunosuppressive agent.

References

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A Senior Application Scientist's Guide to Characterizing the Geclosporin-Cyclophilin Binding Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between cyclosporin analogues, such as Geclosporin, and their intracellular receptors, the cyclophilins, is a cornerstone of immunosuppressive therapy and a focal point for drug discovery in a host of other diseases. A precise and comprehensive understanding of this binding event is not merely academic; it is the critical foundation upon which rational drug design and optimization are built. This technical guide provides an in-depth exploration of the this compound-cyclophilin binding affinity, structured from the perspective of a seasoned application scientist. It moves beyond simple protocol recitation to delve into the causality behind experimental choices, the integration of self-validating systems for data trustworthiness, and the multi-technique characterization required for a complete biophysical picture. We will dissect the molecular architecture of the binding interface and detail the principles and practical execution of gold-standard biophysical assays, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). By integrating thermodynamic, kinetic, and steady-state affinity data, this guide aims to equip researchers with the expertise to generate robust, reliable, and insightful data that can confidently drive drug development programs forward.

Section 1: The Significance of the this compound-Cyclophilin Interaction

This compound, a derivative of Cyclosporin A (CsA), belongs to a class of drugs whose clinical efficacy is initiated by a highly specific binding event. The targets of these drugs are the cyclophilins (CyP), a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and regulation.[1][2] The primary cytosolic member, Cyclophilin A (CypA), is the principal receptor for CsA and its analogues.[1]

The therapeutic mechanism of action is not a direct consequence of inhibiting the PPIase activity. Instead, the formation of the high-affinity this compound-CypA complex creates a new composite molecular surface.[3] This new surface is recognized by and potently inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] This action blocks NFAT's translocation to the nucleus, thereby halting the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).[5][6] The downstream effect is a powerful and targeted suppression of T-cell activation, which is the basis of its use in preventing organ transplant rejection and treating autoimmune disorders.[5][7]

Therefore, the initial binding affinity of this compound to cyclophilin is the thermodynamic gatekeeper for the entire downstream pharmacological cascade. A high-affinity interaction is a prerequisite for potent calcineurin inhibition. Quantifying this affinity with high precision is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the cyclosporin scaffold, as in this compound, translate into changes in binding affinity and, consequently, immunosuppressive potency.[8][9]

  • Drug Candidate Selection: Ranking and prioritizing novel analogues based on their target engagement.

  • Understanding Selectivity: Characterizing binding to different cyclophilin isoforms to predict potential off-target effects.

Section 2: Molecular Architecture of the Binding Interface

The binding of cyclosporin analogues to Cyclophilin A occurs within a well-defined, hydrophobic pocket that is coincident with the enzyme's active site.[7] X-ray crystallography and NMR spectroscopy have revealed that CypA possesses an eight-stranded anti-parallel β-barrel structure, forming a compact and stable core.[7]

The interaction is predominantly driven by an extensive network of van der Waals contacts and hydrogen bonds. Key residues within the CypA binding pocket make critical contacts with the cyclic peptide backbone of the drug. For instance, Trp-121 of CypA is in close contact with bound cyclosporins, and this interaction often leads to a measurable change in its intrinsic fluorescence, a property that can be exploited in certain assays.[3][10] The specific side chains of this compound, which differ from the parent CsA molecule, form unique contacts within this pocket, and these subtle differences can lead to significant variations in binding affinity and efficacy.[9] The ability of this compound to achieve superior van der Waals contacts compared to CsA can explain its potentially higher affinity.[9]

cluster_0 Mechanism of Immunosuppression This compound This compound Complex This compound-CypA Complex This compound->Complex Binds CypA Cyclophilin A (CypA) CypA->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2 IL-2 Gene Transcription NFAT->IL2 Activates TCell T-Cell Proliferation & Activation IL2->TCell cluster_1 Isothermal Titration Calorimetry (ITC) Workflow Prep 1. Sample Preparation - Identical Buffer Dialysis - Accurate Concentration - Degassing Load 2. Load Samples Syringe: this compound (Ligand) Cell: Cyclophilin (Protein) Prep->Load Titrate 3. Titration Inject ligand into protein Measure heat change (ΔH) Load->Titrate Analyze 5. Data Analysis Subtract Control Fit Isotherm Titrate->Analyze Control 4. Control Titration Inject ligand into buffer (Heat of Dilution) Control->Analyze Correction Result Result K_D, n, ΔH, ΔS Analyze->Result

Caption: Workflow for obtaining thermodynamic data via ITC.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Principle of the Assay: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. [11]In a typical experiment, one binding partner (the "ligand," e.g., CypA) is immobilized on the sensor surface, and the other (the "analyte," e.g., this compound) is flowed across the surface in a microfluidic channel. [11]Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which changes the refractive index and is detected as a change in the SPR signal (measured in Response Units, RU). [11]The resulting sensorgram plots RU versus time, allowing for the real-time monitoring of both the association (ka or kon) and dissociation (kd or koff) phases of the interaction. The equilibrium dissociation constant (KD) is then calculated as the ratio of the rate constants (kd/ka).

Expert Rationale for Method Selection: The primary advantage of SPR is its ability to provide kinetic information. [12]Two compounds can have the identical KD but vastly different kinetic profiles. A drug with a slow off-rate (long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a critical piece of information that steady-state methods like ITC cannot provide. SPR is also highly sensitive, often requiring less sample than ITC. Detailed Step-by-Step Protocol:

  • Surface Preparation:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize CypA onto the sensor surface. A common method is amine coupling, but a capture-based approach (e.g., using a His-tagged CypA on an NTA chip) can ensure oriented immobilization. [12] * Causality: The goal is to create a stable and active surface. Covalent coupling is robust, while capture methods can be gentler. The density of the immobilized protein must be optimized to avoid mass transport limitations, where the rate of binding is limited by diffusion rather than the intrinsic kinetics.

    • A reference flow cell is prepared in parallel (e.g., activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0 nM to 500 nM).

    • Inject each concentration over the protein and reference surfaces for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase).

    • Between cycles, a regeneration solution (e.g., a pulse of low pH glycine) is injected to remove all bound analyte, preparing the surface for the next injection.

  • Data Processing and Analysis (Self-Validation):

    • The data from the reference channel is subtracted from the active channel to produce a corrected sensorgram.

    • Trustworthiness: A "double-referenced" dataset, where a buffer-only injection ("zero concentration") is also subtracted, is the gold standard for removing systematic artifacts.

    • The corrected sensorgrams are globally fitted to a kinetic model (e.g., a 1:1 Langmuir model) to determine ka, kd, and KD. [13]The quality of the fit is judged by the randomness of the residuals and a low Chi2 value.

cluster_2 Surface Plasmon Resonance (SPR) Workflow Immobilize 1. Immobilize CypA on Sensor Chip Inject 2. Inject this compound (Analyte Series) Immobilize->Inject Monitor 3. Monitor Response Association Phase Dissociation Phase Inject->Monitor Regenerate 4. Regenerate Surface Monitor->Regenerate Analyze 5. Data Analysis Double Referencing Global Kinetic Fit Monitor->Analyze Regenerate->Inject Next Cycle Result Result _k_a, _k_d, K_D Analyze->Result

Caption: Workflow for obtaining kinetic data via SPR.

Fluorescence Polarization (FP): High-Throughput Affinity Screening

Principle of the Assay: FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. [14]A small, fluorescently labeled molecule (the "tracer," e.g., a fluorescein-labeled CsA analogue) tumbles rapidly in solution and, when excited with polarized light, emits largely depolarized light. When this tracer binds to a large protein like CypA, its tumbling slows dramatically, and it emits light that remains highly polarized. [15]The assay can be run in a competitive format to measure the affinity of an unlabeled inhibitor like this compound. [15]In this format, a fixed concentration of CypA and the fluorescent tracer are incubated with a serial dilution of the unlabeled this compound. The unlabeled compound competes with the tracer for the CypA binding site, displacing it and causing a decrease in the measured polarization signal.

Expert Rationale for Method Selection: FP is a homogeneous, in-solution technique that is highly amenable to high-throughput screening (HTS) in multi-well plate formats. [15][16]Its primary strengths are speed, low sample consumption, and scalability, making it the ideal choice for screening large compound libraries or for rapid SAR studies where dozens or hundreds of analogues need to be ranked. [17]While it provides less mechanistic detail than ITC or SPR, its efficiency is unparalleled for primary screening. [14] Detailed Step-by-Step Protocol:

  • Assay Development (Self-Validation):

    • Determine the optimal concentration of CypA by titrating it against a fixed, low concentration of the fluorescent tracer. The ideal protein concentration is one that gives a robust signal window (difference between bound and free tracer) and is near the KD of the tracer, ensuring assay sensitivity.

    • Trustworthiness: This initial titration validates that the tracer binds to the protein as expected and establishes the conditions for the competition assay.

  • Competition Assay:

    • In a multi-well plate (e.g., a black, non-binding 384-well plate), add fixed concentrations of CypA and the fluorescent tracer to all wells. [18] * Add a serial dilution of this compound (the competitor). Include controls for no inhibition (DMSO vehicle only) and full inhibition (no protein).

    • Incubate the plate for a set time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. [18]

  • Measurement and Analysis:

    • Read the plate on a fluorescence plate reader equipped with polarizing filters.

    • Plot the polarization signal as a function of the this compound concentration.

    • Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of this compound that displaces 50% of the tracer).

    • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's KD and concentration.

Section 4: Integrated Data Analysis and Interpretation

The true power of a multi-technique approach lies in the synthesis of the data. The KD values obtained from ITC, SPR, and FP should, in an ideal system, be in close agreement.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Primary Output KD, n, ΔH, ΔSka, kd, KDIC50 (converted to Ki)
Typical KD Range 1 nM - 100 µM1 pM - 100 µM1 nM - 10 µM
Format In-solution, label-freeSolid-phase, label-free analyteIn-solution, requires fluorescent tracer
Throughput LowMediumHigh
Key Insight Thermodynamics (Driving Forces)Kinetics (On/Off Rates)High-Throughput Affinity

Expert Insights on Discrepancies: Discrepancies between methods are not failures but opportunities for deeper insight.

  • ITC vs. SPR: A difference in KD might arise from the immobilization of CypA in SPR, which could partially obstruct the binding site or alter its conformation. ITC, being an in-solution technique, is generally considered more representative of the native interaction. [19]* FP vs. Direct Methods: FP is an indirect, competitive assay. Its accuracy depends on the validity of the Cheng-Prusoff conversion, which assumes a simple competitive binding model. If the unlabeled compound binds to an allosteric site, this assumption is violated.

For the this compound-CypA interaction, literature values for the parent compound CsA typically fall in the low nanomolar range. For example, fluorescence spectroscopy has measured the KD of CsA for CypA at around 37 nM, while SPR has reported values around 23 nM. [10][12]ITC studies have determined an association constant corresponding to a KD in the single-digit nanomolar range at 10°C. [20]These methods consistently show a high-affinity interaction, and thermodynamic data reveals it to be an enthalpically-driven process, indicative of strong hydrogen bonding and favorable van der Waals contacts within the binding site. [20][21]

Section 5: Advanced Applications and Future Perspectives

A thorough characterization of the this compound-cyclophilin binding affinity is the launchpad for more advanced drug discovery efforts.

  • Thermo-Kinetic Profiling: By combining ITC and SPR, one can build a detailed profile that links structural changes (SAR) not only to affinity (ΔG) but also to the underlying thermodynamic (ΔH, ΔS) and kinetic (ka, kd) drivers. This allows for a more nuanced optimization of drug candidates, balancing potency with desirable kinetic properties like long target residence time.

  • Fragment-Based Screening: The high sensitivity of modern SPR systems allows for the screening of low molecular weight fragments to identify novel, non-peptidic scaffolds for cyclophilin inhibition. [21]* Probing Allosteric Modulation: These biophysical techniques can be adapted to study how binding at one site might influence the protein's conformation or its interaction with other partners, which is crucial for understanding the inhibition of the calcineurin-NFAT pathway.

Conclusion

Characterizing the binding affinity of this compound to cyclophilin is a multi-faceted task that demands a rigorous, evidence-based approach. By moving beyond a single technique and embracing an integrated biophysical strategy, researchers can build a comprehensive understanding of the molecular interaction. This guide has outlined the principles, practical considerations, and expert rationale behind the use of ITC, SPR, and FP. Employing these techniques with an emphasis on self-validating controls and thoughtful data integration will generate the high-quality, trustworthy data necessary to illuminate structure-activity relationships, confidently select drug candidates, and ultimately accelerate the development of next-generation immunomodulatory therapies.

References

  • Ke, H., Mayrose, D., & Cao, W. (1993). Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy. PNAS. [Link]

  • Quesniaux, V. F., Schreier, M. H., Wenger, R. M., Hiestand, P. C., Harding, M. W., & Van Regenmortel, M. H. (1987). Cyclophilin binds to the region of cyclosporine involved in its immunosuppressive activity. European Journal of Immunology. [Link]

  • Harding, M. W., Handschumacher, R. E., & Speicher, D. W. (1986). Cyclophilin: a specific cytosolic binding protein for cyclosporin A. The Journal of Biological Chemistry. [Link]

  • Wear, M. A., & Walkinshaw, M. D. (2006). Thermodynamics of the cyclophilin-A/cyclosporin-A interaction: a direct comparison of parameters determined by surface plasmon resonance using Biacore T100 and isothermal titration calorimetry. Analytical Biochemistry. [Link]

  • Geng, J., Li, J., & Geng, X. (2004). Thermodynamic analysis of cyclosporin a binding to cyclophilin a in a lung tumor tissue lysate. Analytical Chemistry. [Link]

  • Liu, Y., Gao, K., & Betz, S. F. (2006). A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A. Analytical Biochemistry. [Link]

  • Freire, E., & Dukor, R. K. (2002). Isothermal titration calorimetry for studying protein-ligand interactions. Current Protocols in Protein Science. [Link]

  • Wear, M. A., & Walkinshaw, M. D. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • Durette, P. L. (1992). Mechanisms of action of cyclosporine and effects on connective tissues. Seminars in Arthritis and Rheumatism. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

  • Graham, R. M. (1994). Cyclosporine: mechanisms of action and toxicity. Cleveland Clinic Journal of Medicine. [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. [Link]

  • Kissinger, C. R., Parge, H. E., Knighton, D. R., Lewis, C. T., Pelletier, L. A., Tempczyk, A., ... & Jancarik, J. (1995). Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin. Nature. [Link]

  • Pero, L. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

  • Synapse, P. (2024). What is the mechanism of Cyclosporine?. Patsnap Synapse. [Link]

  • Royal Society of Chemistry. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications. [Link]

  • ResearchGate. (n.d.). Single-cycle kinetics analysis of surface plasmon resonance (SPR) sensorgrams. ResearchGate. [Link]

  • Kovarik, J., Rordorf, C., & Wurst, E. (1990). Determination of cyclosporine by a competitive binding assay with cyclophilin. Clinical Chemistry. [Link]

  • Gallay, P., Bobardt, M., & Chatterji, U. (2010). Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin). Journal of Biological Chemistry. [Link]

  • Dr Matt & Dr Mike. (2018). Cyclosporine - Mechanism of Action. YouTube. [Link]

  • Li, G., Yufenyuy, E. L., & Sodroski, J. (2022). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. SLAS Discovery. [Link]

  • ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?. ResearchGate. [Link]

  • Fanghänel, J., & Fischer, G. (2004). Thermodynamic characterization of the interaction of human cyclophilin 18 with cyclosporin A. Journal of the American Chemical Society. [Link]

  • Turnbull, A. P., Boyd, S. M., & Walse, B. (2018). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. [Link]

  • BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]

  • Wear, M. A., & Walkinshaw, M. D. (2017). Thermo-kinetic analysis space expansion for cyclophilin-ligand interactions – identification of a new nonpeptide inhibitor using Biacore™ T200. The FEBS Journal. [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship of Geclosporin and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Geclosporin, a cyclosporine analog, belongs to a class of potent immunosuppressive agents critical in organ transplantation and the treatment of autoimmune diseases.[] Understanding the intricate relationship between its molecular structure and biological activity is paramount for the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, drawing foundational principles from the extensively studied parent compound, Cyclosporin A (CsA). We will dissect the key structural motifs, explore the impact of specific amino acid modifications on immunosuppressive and non-immunosuppressive activities, and detail the experimental protocols necessary for evaluating these relationships.

Introduction: The Cyclosporine Family and the Emergence of this compound

Cyclosporin A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized medicine with its potent immunosuppressive properties.[2] Its primary clinical use is in preventing organ rejection after transplantation and managing various autoimmune disorders.[3][4] The therapeutic effect of CsA, however, is accompanied by significant side effects, including nephrotoxicity, hypertension, and neurotoxicity, which drives the continued search for safer and more potent analogs.[5][6]

This compound has been identified as an impurity of cyclosporine, sharing the fundamental cyclic peptide structure.[] While specific literature on this compound's SAR is sparse, its structural similarity to CsA allows for a robust, inferred understanding of its biological potential. This guide will leverage the vast body of research on CsA and its analogs to construct a detailed SAR framework for this compound.

The Core Mechanism of Action: A Two-Step Process

The immunosuppressive activity of cyclosporines is not direct but is mediated through a gain-of-function mechanism involving intracellular proteins. The process can be broken down into two critical steps:

  • Binding to Cyclophilin: Cyclosporines first bind to a cytosolic receptor protein known as cyclophilin.[7][8] This binding is a prerequisite for any immunosuppressive activity. The cyclophilin-cyclosporine complex is the active entity.

  • Inhibition of Calcineurin: The newly formed complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[7][9] Calcineurin is a key enzyme in the T-cell activation pathway.

By inhibiting calcineurin, the complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[7] This, in turn, blocks NFAT's translocation to the nucleus, thereby inhibiting the transcription of crucial cytokines like Interleukin-2 (IL-2).[7][8][9] The suppression of IL-2 production leads to a reduction in T-cell proliferation and differentiation, the hallmark of cyclosporine's immunosuppressive effect.[3][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase TCR Activation Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin Calcineurin (PP2B) Calmodulin->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin Substrate This compound This compound Cyclophilin Cyclophilin This compound->Cyclophilin Binds Complex This compound-Cyclophilin Complex Cyclophilin->Complex Complex->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT->IL2_gene Translocates & Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Figure 1: this compound's Mechanism of Action.

Dissecting the Structure: Key Amino Acid Residues

The cyclosporine macrocycle is composed of 11 amino acid residues. The specific identity and conformation of these residues are critical for both cyclophilin binding and subsequent calcineurin inhibition. Based on extensive studies of CsA, the molecule can be considered to have two primary functional domains.[10]

Residue PositionAmino Acid in CsAAmino Acid in this compoundPrimary Role in SAR
1MeBmtMeBmtEssential for both cyclophilin binding and calcineurin interaction. The side chain is a major determinant of activity.
2α-AbuD-AlaModifications here can modulate immunosuppressive activity.
3SarN(Me)LeuContributes to the overall conformation of the peptide backbone.
4MeLeuN(Me)LeuCrucial for the interaction with calcineurin.[10] The side chain of this residue is part of the "effector" domain.
5ValN(Me)ValTolerates some modifications without complete loss of activity.
6MeLeuN(Me)Bmt(E)Part of the calcineurin-binding face. Modifications can significantly impact immunosuppressive potency.[10]
7AlaNvaThe size of the side chain can influence activity.
8D-AlaSarImportant for maintaining the correct backbone conformation for cyclophilin binding.
9MeLeuN(Me)LeuContributes to the cyclophilin-binding domain.
10MeLeuValPart of the cyclophilin-binding surface.
11MeValN(Me)LeuContributes to the overall conformation and stability of the molecule.

Table 1: Comparison of Amino Acid Residues in Cyclosporin A and this compound and their SAR Roles. (this compound structure based on PubChem CID 6475296).[11]

Key Insights from the this compound Structure:

  • Conservation of MeBmt (Position 1): The unique amino acid (4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonine (MeBmt) at position 1 is conserved, which is critical for biological activity.

  • Modifications in the "Effector Domain": Significant alterations are present in what is considered the calcineurin-binding face of the molecule, particularly at positions 4 and 6. The presence of N(Me)Bmt(E) at position 6 in this compound is a substantial deviation from CsA and would be expected to profoundly influence its interaction with calcineurin.

  • Changes in the "Binding Domain": The substitution of α-aminobutyric acid (α-Abu) at position 2 with D-Alanine in this compound could affect the affinity for cyclophilin.

Experimental Protocols for SAR Evaluation

A robust evaluation of the SAR of this compound and its novel analogs requires a multi-tiered experimental approach.

Cyclophilin Binding Assays

Rationale: To determine if a new analog can bind to its initial intracellular target. This is the first step in the mechanism of action.

Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human Cyclophilin A overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: Add a constant, sub-saturating concentration of biotinylated-CsA mixed with varying concentrations of the test compound (e.g., this compound). Incubate for 2 hours.

  • Detection: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

  • Substrate Addition: Wash the plate. Add an HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Readout: Measure the absorbance at 450 nm. A decrease in signal indicates competitive binding of the test compound. Calculate the IC₅₀ value.

G A Coat Plate with Cyclophilin A B Wash & Block A->B C Add Biotin-CsA + Test Compound (this compound) B->C D Incubate (Competition) C->D E Wash D->E F Add Streptavidin-HRP E->F G Incubate F->G H Wash G->H I Add TMB Substrate H->I J Measure Absorbance (450nm) I->J K Calculate IC₅₀ J->K

Figure 2: Competitive ELISA Workflow for Cyclophilin Binding.

Calcineurin Phosphatase Activity Assay

Rationale: To assess the ability of the drug-cyclophilin complex to inhibit calcineurin's enzymatic activity. This is a direct measure of the "effector" function.

Protocol: In Vitro Phosphatase Assay

  • Reaction Mixture: Prepare a reaction buffer containing a phosphopeptide substrate (e.g., RII phosphopeptide), calmodulin, Ca²⁺, and recombinant calcineurin.

  • Inhibitor Preparation: Pre-incubate the test compound (this compound) with a molar excess of Cyclophilin A to allow complex formation.

  • Initiation: Add the pre-formed drug-cyclophilin complex to the reaction mixture and incubate at 30°C for a defined period (e.g., 15-30 minutes).

  • Termination & Detection: Stop the reaction and quantify the amount of free phosphate released using a colorimetric method, such as the Malachite Green Phosphate Assay.

  • Readout: Measure the absorbance at ~620-650 nm. A decrease in signal indicates inhibition of phosphatase activity. Calculate the IC₅₀ value.

T-Cell Proliferation Assay

Rationale: A cell-based assay to measure the ultimate biological outcome of immunosuppression.

Protocol: Mixed Lymphocyte Reaction (MLR)

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (allogeneic).

  • Co-culture: Co-culture the PBMCs from the two donors in a 96-well plate. The genetic disparity will stimulate T-cell proliferation.

  • Treatment: Add varying concentrations of the test compound (this compound) to the co-culture.

  • Incubation: Incubate the plate for 4-5 days to allow for T-cell proliferation.

  • Proliferation Measurement: Add a proliferation marker, such as ³H-thymidine or a non-radioactive alternative like BrdU or CFSE, for the final 18-24 hours of incubation.

  • Readout: Measure the incorporation of the marker. For ³H-thymidine, use a scintillation counter. For BrdU/CFSE, use a plate reader or flow cytometer. A decrease in signal indicates inhibition of T-cell proliferation.

Beyond Immunosuppression: P-glycoprotein (P-gp) Inhibition

Many cyclosporine analogs, including CsA, are known inhibitors of the P-glycoprotein (P-gp, MDR1) efflux pump.[12] This activity is separate from immunosuppression and is relevant in cancer chemotherapy (reversing multidrug resistance) and drug-drug interactions. SAR studies have shown that P-gp inhibition is favored by large hydrophobic side chains at residues 1, 4, and 6.[12] Given the structure of this compound, particularly the bulky N(Me)Bmt(E) at position 6, it is plausible that it could also modulate P-gp activity.

Protocol: Calcein-AM Efflux Assay

  • Cell Culture: Use a P-gp overexpressing cell line (e.g., MDR-CEM) and its parental non-expressing counterpart.

  • Loading: Load the cells with Calcein-AM, a non-fluorescent substrate that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases.

  • Treatment: Incubate the cells with varying concentrations of the test compound (this compound).

  • Efflux: P-gp will pump out Calcein-AM, preventing it from being hydrolyzed and thus reducing the fluorescent signal. An effective P-gp inhibitor will block this efflux, leading to an accumulation of intracellular Calcein and a higher fluorescent signal.

  • Readout: Measure intracellular fluorescence using a flow cytometer or fluorescence plate reader.

Conclusion and Future Directions

The structure-activity relationship of this compound, inferred from the extensive knowledge of Cyclosporin A, provides a powerful framework for its evaluation as a potential therapeutic agent. The key to its activity lies in the delicate balance between binding to cyclophilin and the subsequent inhibition of calcineurin. The unique substitutions in this compound's structure, especially at positions 2, 4, and 6, suggest a distinct biological profile that warrants thorough investigation.

Future research should focus on the total synthesis of this compound and its targeted analogs to systematically probe the function of each modified residue.[13][14] By combining rational drug design with the robust bioassays outlined in this guide, the scientific community can move closer to developing novel cyclosporine-based therapies with tailored activities and minimized toxicities.

References

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The Rise and Recess of Cyclosporin G: An In-depth Technical Guide to a Promising Immunosuppressant

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Cyclosporin A (CsA) in the 1970s by Sandoz laboratories marked a paradigm shift in organ transplantation and the management of autoimmune diseases.[1][2] Its potent immunosuppressive properties dramatically improved graft survival rates, transforming a once-experimental procedure into a viable therapeutic option.[1] However, the clinical utility of CsA has always been hampered by a significant side effect profile, most notably nephrotoxicity.[3] This persistent challenge spurred a dedicated search for analogues of CsA with an improved therapeutic index – a quest for compounds retaining the potent immunosuppressive effects while exhibiting reduced toxicity. Among the numerous analogues investigated, Cyclosporin G (CsG) emerged as a particularly promising candidate, differing from its parent compound by a single amino acid substitution. This technical guide provides a comprehensive historical account of Cyclosporin G's journey in immunosuppressive research, from its discovery and mechanistic exploration to its preclinical and clinical evaluations, and the ultimate reasons for its discontinuation.

Discovery and Structural Elucidation

Cyclosporin G, like Cyclosporin A, is a cyclic undecapeptide of fungal origin, isolated from Tolypocladium inflatum.[4] The discovery of CsA's immunosuppressive potential in 1972 by Hartmann F. Stähelin at Sandoz from a fungal extract initiated a broader investigation into related compounds produced by the same organism.[5] This led to the identification of several naturally occurring analogues, including Cyclosporin G.

The structural difference between CsA and CsG is subtle yet significant. In the second amino acid position, the L-α-aminobutyric acid of CsA is replaced by L-norvaline in CsG.[6] This seemingly minor alteration has implications for the molecule's conformation, receptor binding, and metabolic profile, which were the focal points of extensive research.

G cluster_CsA Cyclosporin A Structure cluster_CsG Cyclosporin G Structure CsA_core Cyclic Undecapeptide Core CsA_pos2 Position 2: L-α-aminobutyric acid CsA_core->CsA_pos2 CsG_core Cyclic Undecapeptide Core CsA_core->CsG_core Identical Core Structure CsG_pos2 Position 2: L-norvaline CsA_pos2->CsG_pos2 Single Amino Acid Substitution CsG_core->CsG_pos2

Caption: Structural Comparison of Cyclosporin A and Cyclosporin G.

Mechanism of Action: A Shared Pathway of Calcineurin Inhibition

The immunosuppressive effects of both Cyclosporin A and Cyclosporin G are mediated through the same intracellular signaling pathway.[1] Their primary mode of action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1]

Upon entering a T-lymphocyte, cyclosporins bind to a cytosolic protein called cyclophilin.[1] This drug-receptor complex then interacts with calcineurin, inhibiting its phosphatase activity.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[1] In its phosphorylated state, NFAT cannot translocate to the nucleus and initiate the transcription of genes encoding various cytokines, most notably interleukin-2 (IL-2).[1] IL-2 is a critical growth factor for T-lymphocyte proliferation and activation. By blocking IL-2 production, cyclosporins effectively suppress the T-cell-mediated immune response that is central to allograft rejection.[1]

G TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Ca2+ TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT (phosphorylated) - Cytoplasm - Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) - Nucleus - NFAT_P->NFAT translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates IL2_protein IL-2 Production & Secretion IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif Cyclosporin Cyclosporin G / A Cyclophilin Cyclophilin Cyclosporin->Cyclophilin Cs_Cyp_complex Cyclosporin-Cyclophilin Complex Cyclosporin->Cs_Cyp_complex Cyclophilin->Cs_Cyp_complex Cs_Cyp_complex->Calcineurin INHIBITS

Caption: Cyclosporin Mechanism of Action via Calcineurin Inhibition.

Comparative In Vitro Immunosuppressive Activity

The initial promise of Cyclosporin G was predicated on the hypothesis that it would retain the potent immunosuppressive activity of Cyclosporin A. This was extensively tested in various in vitro assays, with the Mixed Lymphocyte Reaction (MLR) being a cornerstone for evaluating T-cell proliferation in response to alloantigens.

Multiple studies demonstrated that Cyclosporin G was indeed a potent immunosuppressant, though generally found to be slightly less potent than Cyclosporin A. For instance, one study reported the 50% inhibitory concentration (IC50) of CsG in a primary MLR to be up to three times greater than that of CsA (IC50 CsA 1° MLC = 19 +/- 4 µg/L vs. IC50 CsG = 60 +/- 7 µg/L; P < 0.01).[6] This suggests that a higher concentration of CsG was required to achieve the same level of immunosuppression as CsA in this assay.[6] Another study confirmed that CsG efficiently inhibited proliferation induced by alloantigens and mitogens to a similar extent as CsA and another immunosuppressant, FK-506.[7]

AssayCyclosporin A (IC50)Cyclosporin G (IC50)Reference
Mitogen-induced Lymphocyte ProliferationLowerUp to 3x Higher[6]
Alloantigen-induced Lymphocyte Proliferation (MLR)19 +/- 4 µg/L60 +/- 7 µg/L[6]
Alloantigen, Mitogen, and Superantigen-induced ProliferationComparableComparable[7]

Table 1: Comparative In Vitro Immunosuppressive Activity of Cyclosporin A and G.

Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) for Immunosuppressant Testing

This protocol provides a framework for assessing the inhibitory effect of compounds like Cyclosporin G on T-cell proliferation.

  • Preparation of Cells:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation. These will serve as the responder and stimulator cells.

    • Treat the stimulator PBMCs with a mitogen like phytohemagglutinin (PHA) or irradiate them (e.g., 2700-3000 rads) to prevent their proliferation while preserving their ability to stimulate the responder cells.[8]

    • Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Setup:

    • In a 96-well round-bottom microtiter plate, co-culture the responder PBMCs (e.g., 1 x 10^5 cells/well) with the treated stimulator PBMCs (e.g., 1 x 10^5 cells/well).[8]

    • Prepare serial dilutions of Cyclosporin A and Cyclosporin G in the culture medium.

    • Add the different concentrations of the cyclosporins to the respective wells at the initiation of the culture. Include a vehicle control (the solvent used to dissolve the drugs) and a positive control (no drug).

  • Incubation:

    • Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Measurement of Proliferation:

    • On day 5, pulse the cultures with 1 µCi of [3H]-thymidine per well and incubate for an additional 18-24 hours.[8]

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The amount of incorporated [3H]-thymidine is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each drug concentration compared to the positive control.

    • Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximal T-cell proliferation.

Comparative Preclinical Efficacy and Toxicity

Following promising in vitro data, Cyclosporin G was advanced to preclinical animal models to assess its in vivo efficacy and, most importantly, its toxicity profile in comparison to Cyclosporin A. The primary focus of these studies was on allograft survival and nephrotoxicity.

In a rat heterotopic heart transplant model, CsG demonstrated a dose-dependent immunosuppressive effect. At a dose of 5 mg/kg/day, CsG was significantly less effective than CsA in prolonging graft survival.[3] However, at a higher dose of 10 mg/kg/day, it was equally effective as CsA.[3]

The major point of differentiation in preclinical studies was nephrotoxicity. Several studies in rat models consistently showed that Cyclosporin G was substantially less nephrotoxic than Cyclosporin A, both morphologically and functionally.[3][6] In one study, rats treated with CsA showed a significant reduction in glomerular filtration rate (GFR) and renal plasma flow, whereas these parameters were unaltered in CsG-treated animals compared to controls.[6] Histological examination revealed more pronounced vacuolization and microcalcification in the kidneys of CsA-treated rats.[6] Another study confirmed that even when CsA dosage was adjusted to achieve similar blood levels as CsG, CsA still induced a greater reduction in GFR and more severe renal interstitial fibrosis and tubular atrophy.[9]

ParameterCyclosporin ACyclosporin GReference
Graft Survival (Rat Heart Transplant)
5 mg/kg/dayMore EffectiveLess Effective[3]
10 mg/kg/dayEqually EffectiveEqually Effective[3]
Nephrotoxicity (Rat Models)
Glomerular Filtration Rate (GFR)Significantly ReducedUnaltered[6]
Renal Plasma Flow (RPF)Significantly ReducedUnaltered[6]
Renal Histology (Fibrosis, Tubular Atrophy)More SevereLess Severe[9]
Blood Urea Nitrogen (BUN) & Serum CreatinineHigherLower[3]

Table 2: Comparative Preclinical Efficacy and Toxicity of Cyclosporin A and G.

Clinical Development and Comparative Trials

The encouraging preclinical data, particularly the reduced nephrotoxicity, propelled Cyclosporin G into clinical trials in human organ transplant recipients. However, the results from these trials were less definitive than the animal studies.

A prospective, randomized, double-blinded trial in cadaveric renal transplant recipients found that patient and graft survival rates were not significantly different between the CsG and CsA treatment groups. Objective measures of renal function, including serum creatinine, creatinine clearance, and inulin clearance, generally indicated less nephrotoxicity in patients treated with Cyclosporin G. However, this study also noted minor elevations in alanine aminotransferase (ALT) in the CsG-treated patients, suggesting potential hepatotoxicity.

Another pilot study in primary cadaveric renal allograft recipients also found no significant difference in renal function, as assessed by serum creatinine levels and Cr-EDTA clearance, between the two groups. In this study, however, renal allograft biopsies showed a significantly higher degree of fibrosis in the CsG group. A significant and concerning finding was that all patients treated with CsG showed laboratory signs of acute, dose-dependent, and reversible liver toxicity. Ultimately, all patients in the CsG arm of this trial were switched to CsA.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of Cyclosporin G and Cyclosporin A were also compared in clinical studies. In renal failure patients, the pharmacokinetic parameters of CsG were found to be similar to those of CsA. However, one study in a rat model showed that CsG had a higher clearance rate than CsA, resulting in a smaller area under the curve (AUC) and lower blood, renal, and hepatic tissue concentrations when administered at the same dose.[9] This difference in clearance could contribute to the observed lower toxicity but also potentially impact its immunosuppressive efficacy if not dosed appropriately.

ParameterCyclosporin ACyclosporin GReference
ClearanceLowerHigher[9]
Blood Levels (at same dose)HigherLower[9]
Renal and Hepatic Tissue ConcentrationHigherLower[9]
BioavailabilityVariableVariable
MetabolismHepatic (CYP3A4)Hepatic

Table 3: Comparative Pharmacokinetics of Cyclosporin A and G.

The Rationale for Discontinuation of Development

The initial enthusiasm for Cyclosporin G as a less toxic alternative to Cyclosporin A gradually waned as clinical data accumulated. The primary reasons for the discontinuation of its clinical development can be summarized as follows:

  • Lack of a Clear Efficacy Advantage: While some preclinical studies suggested comparable immunosuppressive efficacy at higher doses, in vitro and some in vivo data indicated that CsG was slightly less potent than CsA.[6] Clinical trials did not demonstrate superior graft survival or a significant reduction in rejection episodes compared to the well-established CsA.

  • Inconsistent and Modest Reduction in Nephrotoxicity: Although preclinical studies strongly suggested a significant reduction in nephrotoxicity, this advantage was less pronounced and inconsistent in human clinical trials. While some studies showed trends towards better renal function with CsG, others found no significant difference or even concerning histological findings like increased fibrosis.

  • Emergence of Hepatotoxicity: A critical factor in the decision to halt the development of Cyclosporin G was the observation of hepatotoxicity in clinical trials. The elevation of liver enzymes, although often reversible, raised significant safety concerns, particularly for a drug intended for long-term use in transplant recipients who may have other co-morbidities.[10]

  • Narrow Therapeutic Window: The combination of slightly lower immunosuppressive potency and the emergence of a new toxicity concern (hepatotoxicity) suggested that Cyclosporin G did not possess a wider therapeutic window than Cyclosporin A. The potential benefits did not appear to outweigh the risks and the logistical challenges of introducing a new immunosuppressant that did not offer a clear and substantial improvement over the existing standard of care.

Conclusion

The history of Cyclosporin G in immunosuppressive research is a compelling case study in the complexities of drug development. Born from the rational search for a safer alternative to the revolutionary but toxic Cyclosporin A, CsG showed considerable promise in preclinical models, particularly with its markedly lower nephrotoxicity. However, this early promise did not fully translate into the clinical setting. The lack of a definitive efficacy advantage, a less-than-expected reduction in nephrotoxicity in humans, and the emergence of hepatotoxicity ultimately led to the cessation of its development. While Cyclosporin G never reached the market, the extensive research conducted on this analogue provided valuable insights into the structure-activity relationships of cyclosporins and reinforced the critical importance of a favorable risk-benefit profile in the development of new immunosuppressive agents. The journey of Cyclosporin G underscores the rigorous and often challenging path from a promising lead compound to a clinically successful therapeutic.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Cyclosporine-Induced Nephrotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers investigating Cyclosporine A (CsA)-induced nephrotoxicity. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to help you build robust, reproducible animal models and effectively evaluate potential reno-protective agents.

Understanding the Model: Core Mechanisms of CsA Nephrotoxicity

Cyclosporine A, a calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation and autoimmune diseases.[1][2] However, its clinical utility is significantly hampered by nephrotoxicity, a major adverse effect.[3][4] This toxicity manifests in two primary forms: an acute, reversible renal dysfunction and a chronic, irreversible condition characterized by structural damage.[5][6]

Understanding the "why" behind CsA's damaging effects on the kidney is critical for designing effective experiments and interpreting your results. The pathophysiology is multifactorial, involving a cascade of interconnected events.[7]

  • Hemodynamic Alterations: CsA induces potent vasoconstriction of the afferent renal arterioles, leading to a reduction in renal blood flow (RBF) and glomerular filtration rate (GFR).[5][8] This is mediated by an imbalance in vasoactive substances, including increased production of the vasoconstrictor thromboxane and reduced synthesis of vasodilatory prostaglandins.[5]

  • Oxidative Stress: A primary driver of CsA-induced damage is the generation of reactive oxygen species (ROS).[3] CsA can induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress, leading to an overproduction of ROS that overwhelms the kidney's antioxidant defenses.[3] This results in lipid peroxidation and damage to cellular structures.

  • Inflammation & Fibrosis: Chronic CsA administration promotes a pro-inflammatory and pro-fibrotic environment in the kidneys. A key mediator in this process is Transforming Growth Factor-beta (TGF-β), a cytokine that stimulates the deposition of extracellular matrix proteins, leading to interstitial fibrosis and glomerulosclerosis—the hallmarks of chronic CsA nephrotoxicity.[3][9]

  • Direct Tubular Injury: CsA can directly harm renal tubular cells, leading to apoptosis and functional impairments like reduced electrolyte transport, which can manifest as hyperkalemia and hypomagnesemia.[8]

These interconnected pathways create a self-perpetuating cycle of injury, making it a complex but crucial model for testing therapeutic interventions.

G CsA Cyclosporine A (CsA) Administration Vaso Renal Vasoconstriction (Afferent Arteriole) CsA->Vaso Imbalance of Vasoactive Mediators Mito Mitochondrial Dysfunction & ER Stress CsA->Mito TGFb ↑ TGF-β Signaling CsA->TGFb Hemo Reduced RBF & GFR (Ischemia) Vaso->Hemo ROS ↑ Reactive Oxygen Species (ROS) Hemo->ROS Ischemia-Reperfusion Injury Fibrosis Interstitial Fibrosis & Tubular Atrophy Hemo->Fibrosis Chronic Hypoxia Mito->ROS Inflam Inflammation (e.g., NF-κB) ROS->Inflam Apoptosis Tubular Cell Apoptosis ROS->Apoptosis TGFb->Fibrosis Inflam->Fibrosis Apoptosis->Fibrosis

Key Pathogenic Pathways in Cyclosporine A-Induced Nephrotoxicity.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems researchers frequently encounter when working with CsA nephrotoxicity models.

Q1: My animals are showing excessive weight loss and general morbidity, confounding the nephrotoxicity data. How can I refine my CsA dosage and administration?

A1: This is a critical issue, as systemic toxicity can mask specific renal effects. The therapeutic window for CsA is narrow, and animal strain, dose, and vehicle all play a role.

  • Causality: High doses of CsA can cause systemic side effects, including neurotoxicity and gastrointestinal issues, leading to reduced food intake and weight loss. The vehicle used for administration can also cause local irritation or systemic inflammation.

  • Troubleshooting Steps:

    • Dose Titration: Standard doses in the literature for chronic models in rats range from 15 to 30 mg/kg/day.[6] If you observe high morbidity, start with a lower dose (e.g., 15 mg/kg) and gradually increase it if the desired level of nephrotoxicity is not achieved. The goal is to induce measurable kidney damage with minimal systemic illness.

    • Route of Administration: Subcutaneous (SC) injection is common and provides sustained release. However, it can cause skin lesions. Rotate injection sites daily. Intraperitoneal (IP) injection is another option, but be cautious of potential peritonitis. Oral gavage is also used but may have more variable absorption.

    • Vehicle Selection: Olive oil is the most common vehicle for CsA. Ensure it is sterile and of high quality. Some labs use Cremophor EL, but this can have its own toxicities. If using a new vehicle, run a vehicle-only control group to check for adverse effects.

    • Animal Strain: Sprague-Dawley and Wistar rats are common models.[7] Be aware that there can be strain-specific differences in metabolism and sensitivity to CsA. Stick to one strain for consistency.

    • Supportive Care: Ensure easy access to food and water. In some cases, providing a more palatable, high-energy diet can help maintain body weight.

Q2: I'm not seeing significant or consistent signs of nephrotoxicity (e.g., elevated serum creatinine/BUN). How can I ensure my model is robust?

A2: Inducing a consistent, chronic nephrotoxicity model requires careful attention to duration and physiological stressors.

  • Causality: CsA-induced chronic fibrosis is a slow process. Short-term administration (e.g., <14 days) may only induce acute, reversible hemodynamic changes without the desired structural damage.[6] The animal's baseline physiological state can also influence the severity of the injury.

  • Troubleshooting Steps:

    • Duration of Treatment: Chronic structural changes like interstitial fibrosis typically require at least 21 to 28 days of continuous CsA administration in rats.[7]

    • Low-Salt Diet: This is a field-proven technique to potentiate CsA nephrotoxicity. A low-sodium diet activates the renin-angiotensin-aldosterone system (RAAS), which exacerbates CsA-induced vasoconstriction and fibrosis. Implement a low-salt diet (e.g., 0.05% NaCl) for one week before starting CsA and maintain it throughout the study.

    • Verify CsA Integrity: Ensure your CsA stock is properly stored and has not expired. Prepare fresh dilutions in the vehicle regularly.

    • Positive Controls: Analyze kidney tissue from a subset of animals at the end of the study. Histopathological analysis (e.g., Masson's Trichrome staining for fibrosis) is the gold standard for confirming chronic nephrotoxicity. Elevated serum creatinine is a functional marker, but structural damage is the definitive endpoint for chronic models.[5]

Q3: My results for renal function markers (Creatinine/BUN) are highly variable between animals in the same group. What are the best practices for sample collection and analysis?

A3: Variability can obscure real treatment effects. Standardization is key.

  • Causality: Serum creatinine and BUN levels can be influenced by hydration status, muscle mass, diet, and the timing of sample collection relative to CsA administration. Hemolysis during blood collection can also interfere with certain biochemical assays.

  • Troubleshooting Steps:

    • Standardize Collection Time: Collect blood samples at the same time of day for all animals to minimize diurnal variations.

    • Fasting: Fasting animals for a few hours (e.g., 4-6 hours, with free access to water) before blood collection can reduce variability related to recent meals.

    • Consistent Blood Collection Technique: Use a consistent site (e.g., tail vein, saphenous vein) and technique. For terminal studies, cardiac puncture provides a large, high-quality sample. Use appropriate anti-coagulants (e.g., heparin or EDTA tubes) and process samples promptly. Centrifuge to separate plasma/serum and store at -80°C until analysis.

    • Avoid Hemolysis: Use an appropriate gauge needle and avoid excessive suction during collection. Hemolyzed samples can give falsely elevated readings and should be discarded.

    • Measure Additional Markers: CsA can disproportionately increase uric acid levels compared to other forms of renal insufficiency.[8] Measuring serum uric acid can serve as an additional marker of CsA-specific tubular effects.[8][10]

Q4: My protective agent isn't showing a significant effect, even though it has a strong rationale. How do I troubleshoot the experimental design?

A4: A negative result can be due to a lack of efficacy or a suboptimal experimental design.

  • Causality: The efficacy of a protective agent depends on its mechanism of action being relevant to the CsA injury pathway, as well as its pharmacokinetics (absorption, distribution, metabolism) and the timing of its administration relative to the insult.

  • Troubleshooting Steps:

    • Timing of Administration: Are you giving the agent prophylactically (before and during CsA) or therapeutically (after CsA injury is established)? For agents targeting upstream events like oxidative stress, a prophylactic or co-treatment design is often necessary.

    • Dose-Response: You may be using a sub-therapeutic dose. Conduct a dose-response study for your protective agent to find the optimal concentration. Refer to literature for similar compounds.[7]

    • Route and Bioavailability: Ensure the route of administration for your protective agent allows for adequate bioavailability to the kidney. An orally administered compound with poor absorption will not be effective.

    • Measure Mechanism-Specific Endpoints: Don't rely solely on creatinine/BUN. If your agent is an antioxidant, you must measure markers of oxidative stress in the kidney tissue (e.g., malondialdehyde (MDA), glutathione (GSH) levels, superoxide dismutase (SOD) activity).[7] If it's an anti-fibrotic, you must measure collagen deposition (histology) and expression of fibrotic markers (e.g., TGF-β, α-SMA). This self-validating system confirms that your agent is engaging its target.

Experimental Protocols

Protocol 1: Induction of Chronic CsA Nephrotoxicity in Rats

This protocol is a standard method for inducing a robust model of chronic nephrotoxicity.

  • Animal Selection: Use male Sprague-Dawley or Wistar rats, weighing 200-250g.

  • Acclimatization: Acclimatize animals for at least one week under standard housing conditions.

  • Dietary Modification (Optional but Recommended): One week prior to CsA administration, switch the experimental groups to a low-sodium diet (0.05% NaCl) to potentiate nephrotoxicity. Control groups should remain on a normal diet.

  • Grouping:

    • Group 1: Vehicle Control (e.g., Olive Oil, 1 mL/kg, SC)

    • Group 2: CsA Treatment (e.g., 20 mg/kg CsA in Olive Oil, SC)

    • Group 3: Protective Agent Control

    • Group 4: CsA + Protective Agent

  • CsA Preparation: Dissolve Cyclosporine A powder in sterile olive oil to the desired concentration (e.g., 20 mg/mL for a 20 mg/kg dose in a 1 mL/kg injection volume). Protect from light.

  • Administration: Administer CsA or vehicle via subcutaneous injection daily for 28 consecutive days. Rotate injection sites on the animal's back to minimize skin irritation.

  • Monitoring: Monitor body weight, food/water intake, and general health daily.

  • Sample Collection: At day 28, collect blood for serum analysis (creatinine, BUN, uric acid). Euthanize the animals and perfuse the kidneys with cold saline. Harvest kidneys for histopathology (fix in 10% neutral buffered formalin) and biochemical/molecular analysis (snap-freeze in liquid nitrogen and store at -80°C).

G start Start: Acclimatize Rats (1 week) diet Low-Salt Diet (1 week) start->diet group Randomize into Treatment Groups diet->group treat Daily SC Injections (28 days) - Vehicle - CsA - Test Agent group->treat monitor Daily Monitoring: - Body Weight - Clinical Signs treat->monitor collect Day 28: Sample Collection - Blood (Serum) - Kidneys (Fix/Freeze) treat->collect end Endpoint Analysis: - Renal Function - Histopathology - Biomarkers collect->end

Experimental Workflow for a 28-Day CsA Nephrotoxicity Study.

FAQs: Minimizing and Mitigating CsA Nephrotoxicity

Q1: What are the most promising classes of protective agents to investigate based on the known mechanisms?

A1: Research is focused on agents that can interrupt the key pathogenic pathways. Promising categories include:

  • Antioxidants: Given the central role of oxidative stress, this is the most studied category. Natural products rich in antioxidants like catechin (from green tea), lycopene (from tomatoes), resveratrol, and curcumin have all shown protective effects in animal models by scavenging ROS and boosting endogenous antioxidant enzymes.[7]

  • Anti-fibrotic Agents: Drugs that inhibit the TGF-β pathway or other pro-fibrotic signaling molecules are of high interest for preventing the irreversible structural damage of chronic nephrotoxicity.[9]

  • Vasodilators: Agents that counteract CsA's vasoconstrictive effects, such as calcium channel blockers (e.g., nifedipine) or endothelin receptor antagonists, can help preserve renal blood flow.[9]

  • Anti-inflammatory Drugs: Compounds that inhibit inflammatory pathways like NF-κB can reduce the inflammatory component of the kidney injury.[3]

Q2: How does the vehicle for CsA (e.g., olive oil, cremaphor) impact nephrotoxicity and the study outcome?

A2: The vehicle is not inert and can significantly impact the experiment. Olive oil is generally well-tolerated and is the standard choice. Emulsifying agents like Cremophor EL, while used in some clinical formulations, can induce histamine release and have been associated with hypersensitivity reactions and direct toxicity in some animal models. It is crucial to run a vehicle-only control group to ensure the vehicle itself is not causing renal or systemic effects that could confound your interpretation of CsA toxicity or the efficacy of a protective agent.

Q3: What are the key biomarkers beyond Creatinine/BUN to monitor for early or more specific signs of CsA-induced kidney injury?

A3: While Creatinine and BUN are standard functional markers, they are not very sensitive for detecting early-stage kidney injury. Consider incorporating more modern biomarkers:

  • Kidney Injury Molecule-1 (KIM-1): A protein that is highly upregulated in injured proximal tubule cells and shed into the urine. It is a sensitive and specific marker of tubular damage.

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another protein rapidly released from injured kidney cells into the blood and urine. It is considered a good marker of acute kidney injury.

  • Cystatin C: A serum marker of GFR that is less influenced by muscle mass than creatinine, potentially offering a more accurate assessment of renal function, especially if significant weight changes are observed.

Data Summary: Reno-Protective Agents in CsA Models

The following table summarizes findings from various studies in rat models, demonstrating the potential of natural compounds to mitigate CsA-induced nephrotoxicity. This data provides a valuable starting point for selecting agents and designing dose-response studies.

CompoundAnimal ModelCsA Dose & DurationProtective Agent DoseKey Protective Outcomes ObservedReference
Catechin Wistar Rats20 mg/kg/day, 21 days50-100 mg/kg/day↓ Serum Creatinine & BUN, Improved Renal Function[7]
Lycopene Swiss Albino Rats15 mg/kg/day, 10 days40 mg/kg/day↓ Serum Urea & Creatinine, ↓ MDA, ↑ SOD & GSH-Px activity
Curcumin Wistar Rats20 mg/kg/day, 21 days5-15 mg/kg/dayAmeliorated Renal Dysfunction, ↓ TBARS, ↑ GSH, SOD, CAT[7]
Resveratrol Wistar Rats20 mg/kg/day, 21 days5-10 mg/kg/dayImproved Renal Function, ↑ Nitric Oxide Levels, ↓ Oxidative Stress[7]
Thymoquinone Wistar Rats10 mg/kg/day, 5 days10 mg/kg/day↓ Serum Cystatin C, Prevented Glomerular/Tubular Damage[7]

References

  • Steinmuller, D.R. (1989). Cyclosporine nephrotoxicity. Cleveland Clinic Journal of Medicine, 56(1), 89-95.
  • Lee, D. W., & Kim, Y. L. (2018). Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings. Journal of Pharmacological Sciences, 137(3), 245-252.
  • El-Shitany, N. A., & Eid, B. G. (2019). Natural Reno-Protective Agents against Cyclosporine A-Induced Nephrotoxicity. Current pharmaceutical design, 25(33), 3599-3615. [Link]

  • Parra, G., et al. (2017). Can Phagocytosis, Neutrophil Extracellular Traps, and IFN-α Production in Systemic Lupus Erythematosus Be Simultaneously Modulated? A Pharmacological Perspective. Journal of Clinical Medicine, 6(11), 102. [Link]

  • Marchese, V., et al. (2024). Belatacept in Solid Organ Transplantation: Current Kidney Applications, Future Perspectives in Other Organs, and Clinical Implications. Journal of Clinical Medicine, 13(10), 2911. [Link]

  • Patel, N., & Tadi, P. (2023). Cyclosporine. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK5382 cyclosporine/]([Link] cyclosporine/)

  • Cook, H. T. (2000). Cyclosporin: nephro-protective as well as nephrotoxic? Clinical and Experimental Immunology, 121(3), 389–390. [Link]

  • Tijjani, B. M., et al. (2024). Clinical Characteristics, Long-Term Pharmacokinetics, and Outcomes in Kidney Transplant Recipients from an African Tertiary Centre: A 10-Year Single-Centre Retrospective Review. Journal of Clinical Medicine, 13(10), 2848. [Link]

  • Kopp, J. B., & Klotman, P. E. (1990). Cellular and Molecular Mechanisms of Cyclosporin Nephrotoxicity. Journal of the American Society of Nephrology, 1(1), 162-179. [Link]

  • Gado, A. M., & Aldahmash, B. A. (2013). Protective effect of lycopene against nephrotoxicity induced by cyclosporine in rats. Life Science Journal, 10(2), 1850-1856. [Link]

  • Zhang, Y., et al. (2024). Pathogenic analysis of post-transplantation obesity: A comprehensive systematic review. World Journal of Clinical Cases, 12(19), 4349-4363. [Link]

  • Perez-Rojas, J. M., et al. (2006). New insights into the pathophysiology of cyclosporine nephrotoxicity: a role of aldosterone. American Journal of Physiology-Renal Physiology, 291(5), F931-F939. [Link]

  • Rodrigues, A. C., et al. (2020). Transition from Cyclosporine-Induced Renal Dysfunction to Nephrotoxicity in an in Vivo Rat Model. International Journal of Molecular Sciences, 21(21), 8314. [Link]

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Technical Support Center: Identifying Off-Target Effects of Geclosporin in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for Geclosporin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing potential off-target effects of this compound in your cellular assays. As a Senior Application Scientist, my goal is to provide you with the technical accuracy and field-proven insights necessary for robust and reliable experimental outcomes.

For the purposes of providing a scientifically grounded guide, we will draw parallels to the well-characterized immunosuppressant, Cyclosporine A, which shares a similar mechanism of action with this compound.

Understanding this compound's On-Target Mechanism

This compound, much like Cyclosporine A, exerts its primary immunosuppressive effects by inhibiting T-cell activation.[1][2] This is achieved through a specific intracellular signaling pathway.

Here's a breakdown of the established on-target mechanism:

  • Cellular Entry and Binding: this compound is a hydrophobic cyclic peptide that readily crosses the cell membrane.[3] Once inside the cytoplasm of a T-cell, it binds to its primary intracellular receptor, cyclophilin A (CypA).[4][5][6] CypA is a ubiquitously expressed protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is involved in protein folding.[4]

  • Formation of the this compound-CypA Complex: The binding of this compound to CypA creates a new molecular complex.[6]

  • Inhibition of Calcineurin: This this compound-CypA complex then binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][7]

  • Suppression of NFAT Activation: Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). This dephosphorylation is a critical step for NFAT to translocate from the cytoplasm to the nucleus. By inhibiting calcineurin, the this compound-CypA complex prevents NFAT dephosphorylation.[6][8]

  • Reduced Cytokine Gene Transcription: With NFAT unable to enter the nucleus, the transcription of key pro-inflammatory cytokine genes, most notably Interleukin-2 (IL-2), is suppressed.[1][6][8]

  • Impaired T-Cell Proliferation: The reduction in IL-2 production leads to a decrease in T-cell proliferation and a dampening of the overall immune response.[6]

Geclosporin_On_Target_Pathway cluster_nucleus Nucleus This compound This compound Complex This compound-CypA Complex This compound->Complex Binds CypA Cyclophilin A (CypA) CypA->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription Transcription IL2_Gene->Transcription IL-2 mRNA IL-2 mRNA Transcription->IL-2 mRNA IL-2 Protein IL-2 Protein IL-2 mRNA->IL-2 Protein Translation T-Cell Proliferation T-Cell Proliferation IL-2 Protein->T-Cell Proliferation Drives

Caption: this compound's On-Target Signaling Pathway.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when investigating the off-target effects of this compound.

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects are unintended interactions of a drug with cellular components other than its primary therapeutic target.[9] For this compound, this means binding to proteins other than cyclophilin A and subsequently modulating their activity. These off-target interactions can lead to unexpected cellular responses, toxicity, and adverse side effects.[9] Early identification of off-target effects is crucial for a comprehensive understanding of this compound's biological activity and for ensuring its safe and effective use in drug development.[9]

Q2: My cells are showing a phenotype that is inconsistent with the known on-target effects of this compound. What could be the cause?

A: Unexpected cellular phenotypes can arise from several factors.[10][11] It's important to systematically troubleshoot to determine the root cause. Here's a logical approach:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting its primary target in your assay. You can do this by measuring a downstream biomarker of the on-target pathway, such as IL-2 production in activated T-cells.

  • Rule Out Experimental Artifacts: Carefully review your experimental protocol for any potential sources of error.[12] This includes checking for cell line misidentification or cross-contamination, mycoplasma contamination, and inconsistencies in reagent preparation and handling.[13]

  • Consider Off-Target Effects: If on-target activity is confirmed and experimental artifacts are ruled out, the unexpected phenotype is likely due to off-target effects.

Q3: What are some known off-target interactions of drugs similar to this compound?

A: Studies on Cyclosporine A have revealed several off-target interactions that could be relevant for this compound. These include:

  • Mitochondrial Permeability Transition Pore (MPTP): Cyclosporine A can inhibit the formation and opening of the MPTP, which plays a role in apoptosis.

  • MAPK and NF-κB Signaling: Cyclophilin A, the primary target of this compound, can be secreted from cells and act as an immunomodulatory mediator, activating signaling pathways like MAPK and NF-κB by binding to the cell surface receptor CD147.[4] While this compound inhibits the intracellular functions of CypA, its effect on this extracellular signaling is an area for investigation.

  • Other Cellular Proteins: Computational and experimental studies have identified other potential binding partners for Cyclosporine A, including calpain 2, caspase 3, and p38 MAP kinase 14.[14]

Q4: What initial steps should I take to investigate a suspected off-target effect?

A: A good starting point is to perform a dose-response experiment and compare the concentration at which you observe the on-target effect with the concentration that elicits the suspected off-target phenotype. A significant difference in these effective concentrations can suggest an off-target interaction. Additionally, using a structurally related but inactive analog of this compound as a negative control can help differentiate between specific off-target effects and non-specific cellular toxicity.

Troubleshooting Guides for Cellular Assays

This section provides detailed troubleshooting advice for common cellular assays used to characterize this compound.

Guide 1: Inconsistent Results in T-Cell Proliferation Assays

Issue: High variability or unexpected inhibition/stimulation of T-cell proliferation.

Potential Cause Troubleshooting Steps & Rationale
Cell Health and Viability 1. Monitor Cell Confluency: Avoid using cells that are over-confluent, as they may be in a stationary growth phase and less responsive to stimuli.[13] Aim for 70-80% confluency for adherent cells.[13] 2. Check Passage Number: Use cells with a low passage number, as high passage numbers can lead to changes in morphology, growth rates, and protein expression.[13] 3. Assess Viability: Perform a viability assay (e.g., trypan blue exclusion or a fluorescence-based assay) before and after the experiment to ensure that this compound is not causing cytotoxicity at the concentrations tested.
Reagent and Assay Conditions 1. Pre-equilibrate Reagents: Ensure all reagents, including media, this compound dilutions, and stimuli, are at the same temperature to avoid temperature-induced variations in cellular responses.[13] 2. Optimize Stimulus Concentration: The concentration of the T-cell activator (e.g., anti-CD3/CD28 antibodies, PHA) should be optimized to induce a robust but not maximal proliferative response. This will provide a sufficient dynamic range to observe the inhibitory effects of this compound.
Assay Readout 1. Validate Readout Method: Whether you are using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescence-based (e.g., CellTiter-Glo®) assay, ensure that this compound does not directly interfere with the assay chemistry. Run a cell-free control with this compound and the assay reagents to check for interference.
Guide 2: Unexpected Gene Expression Changes in Transcriptomic Studies (e.g., RT-qPCR, RNA-Seq)

Issue: this compound is altering the expression of genes not known to be regulated by the NFAT pathway.

Potential Cause Troubleshooting Steps & Rationale
Off-Target Gene Regulation 1. Pathway Analysis: Use bioinformatics tools to analyze the list of differentially expressed genes. This can help identify any unexpected signaling pathways that are being modulated by this compound. 2. Validate with an Orthogonal Method: Confirm the gene expression changes observed in your primary screen using a different technique. For example, if you used RNA-Seq, validate key findings with RT-qPCR.[4] 3. Use a Negative Control Compound: Include a structurally similar but inactive analog of this compound in your experiments. If the unexpected gene expression changes are not observed with the inactive compound, it strengthens the evidence for a specific off-target effect of this compound.
Secondary Effects of On-Target Inhibition 1. Time-Course Experiment: Perform a time-course experiment to distinguish between primary and secondary gene expression changes. Primary off-target effects are likely to be observed at earlier time points, while secondary effects resulting from prolonged on-target inhibition will appear later.
Cellular Stress Response 1. Assess Cytotoxicity: High concentrations of this compound may induce a cellular stress response, leading to widespread changes in gene expression that are not related to its intended pharmacological activity. Correlate gene expression changes with cell viability data.

Experimental Workflows for Off-Target Identification

A systematic approach is essential for identifying and validating potential off-target effects of this compound.

Off_Target_Workflow A Observe Unexpected Phenotype in Cellular Assay B Confirm On-Target Activity (e.g., IL-2 Inhibition) A->B C Rule Out Experimental Artifacts (Cell line, Mycoplasma, etc.) B->C D Hypothesize Off-Target Effect C->D E Broad-Spectrum Screening (e.g., Kinase Panel, Protein Microarray) D->E F Targeted Validation Assays (e.g., Enzymatic Assays, Binding Assays) E->F G Cellular Target Engagement Assays (e.g., CETSA, DARTS) F->G H Validate in a Relevant Biological System G->H

Caption: Workflow for Identifying Off-Target Effects.

Step-by-Step Methodologies

1. Broad-Spectrum Screening:

  • Objective: To identify potential off-target binding partners of this compound in an unbiased manner.

  • Method: Utilize commercially available screening services such as kinase profiling panels or protein microarrays.[9]

    • Kinase Profiling: Incubate this compound with a large panel of purified kinases and measure its effect on their activity.

    • Protein Microarrays: Immobilize thousands of purified human proteins on a solid support and probe with labeled this compound to identify binding partners.[9]

2. Targeted Validation Assays:

  • Objective: To confirm the interactions identified in the broad-spectrum screen.

  • Methods:

    • Enzymatic Assays: If the putative off-target is an enzyme, perform an in vitro enzymatic assay to determine if this compound modulates its activity and to calculate an IC50 value.

    • Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity and kinetics of this compound to a purified putative off-target protein.

3. Cellular Target Engagement Assays:

  • Objective: To confirm that this compound interacts with the putative off-target protein within a cellular context.

  • Methods:

    • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. Treat cells with this compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble target protein remaining by Western blot.

    • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that ligand binding can protect a target protein from proteolysis. Treat cell lysates with this compound and then with a protease. Analyze the protein degradation by Western blot.

4. Validation in a Relevant Biological System:

  • Objective: To demonstrate that the off-target interaction is responsible for the observed cellular phenotype.

  • Methods:

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative off-target protein. If the unexpected phenotype is diminished or absent in these cells upon treatment with this compound, it provides strong evidence for the off-target interaction.

    • Site-Directed Mutagenesis: If the binding site of this compound on the off-target protein can be predicted, mutate key residues in the binding pocket.[15] The loss of the off-target phenotype in cells expressing the mutant protein would confirm the interaction.[15]

By following these structured troubleshooting guides and experimental workflows, researchers can effectively identify, validate, and characterize the off-target effects of this compound, leading to a more complete understanding of its pharmacological profile.

References

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved from [Link]

  • Construction of Bovine CypA Gene Expression Vector and Validation of Its Expression in CHO-K1 Cells - MDPI. (n.d.). Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved from [Link]

  • Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. (2024, May 10). Retrieved from [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PubMed Central. (n.d.). Retrieved from [Link]

  • Immunoassay Troubleshooting | Biocompare: The Buyer's Guide for Life Scientists. (2022, October 18). Retrieved from [Link]

  • Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - NIH. (2022, September 16). Retrieved from [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis - PMC. (2023, June 9). Retrieved from [Link]

  • Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed. (n.d.). Retrieved from [Link]

  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mechanisms of action of cyclosporine and effects on connective tissues - PubMed. (n.d.). Retrieved from [Link]

  • Biochemical and Cellular Assays - Bio-Rad. (n.d.). Retrieved from [Link]

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. (2025, November 26). Retrieved from [Link]

  • The Clinical Approach on Receipt of an Unexpected Laboratory Test Result - PMC. (2020, October 29). Retrieved from [Link]

  • A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyc | OPTH - Dove Medical Press. (2020, December 2). Retrieved from [Link]

  • (PDF) Immunoassay Troubleshooting Guide - ResearchGate. (n.d.). Retrieved from [Link]

  • The Problems with the Cells Based Assays - SciTechnol. (n.d.). Retrieved from [Link]

  • The cellular target of cyclosporin A action in humans - PubMed. (n.d.). Retrieved from [Link]

  • Cyclosporine A but Not Corticosteroids Support Efficacy of Ex Vivo Expanded, Adoptively Transferred Human Tregs in GvHD - Frontiers. (2021, October 10). Retrieved from [Link]

  • Off-Target Effects and Where to Find Them - CRISPR Medicine News. (2023, November 22). Retrieved from [Link]

  • Cyclosporine: mechanisms of action and toxicity - Cleveland Clinic Journal of Medicine. (n.d.). Retrieved from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). Retrieved from [Link]

  • Human structural proteome-wide characterization of Cyclosporine A targets | Bioinformatics | Oxford Academic. (n.d.). Retrieved from [Link]

  • Problems in interpreting laboratory tests. What do unexpected results mean?. (2025, August 4). Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Cyclosporine - Mechanism of Action - YouTube. (2018, February 12). Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Retrieved from [Link]

  • Cell Based Assays Development | Drug Discovery | Sygnature. (n.d.). Retrieved from [Link]

  • Can Phagocytosis, Neutrophil Extracellular Traps, and IFN-α Production in Systemic Lupus Erythematosus Be Simultaneously Modulated? A Pharmacological Perspective - MDPI. (n.d.). Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Retrieved from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. (n.d.). Retrieved from [Link]

  • Dihydro-α-Pyrone Antibiotics from a Soil-Derived Fungus Talaromyces sp. G23 | Journal of Natural Products - ACS Publications. (2026, January 9). Retrieved from [Link]

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Improving the bioavailability of Geclosporin formulations.

Author: BenchChem Technical Support Team. Date: February 2026

Geclosporin Formulation Technical Support Center

A Guide to Enhancing Oral Bioavailability

Note to the Researcher: this compound is understood to be a proprietary compound analogous to Cyclosporine A. The principles, troubleshooting advice, and protocols outlined in this guide are based on established scientific literature and strategies for improving the bioavailability of poorly water-soluble, high molecular weight drugs like Cyclosporine A. These methodologies provide a robust framework for your this compound formulation development.

Introduction: The this compound Bioavailability Challenge

This compound is a potent therapeutic agent whose clinical efficacy is often limited by its challenging physicochemical properties. As a highly lipophilic, poorly water-soluble molecule, its oral bioavailability is typically low and highly variable[1][2]. This behavior is characteristic of drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[3][4].

The primary hurdles to effective oral absorption are:

  • Poor Aqueous Solubility: Limiting the dissolution rate in gastrointestinal (GI) fluids.

  • Slow Dissolution Velocity: The crystalline nature of the API requires significant energy to break the crystal lattice, slowing the rate at which it can dissolve and be absorbed[5][6].

  • Precipitation in the GI Tract: Formulations that achieve supersaturation can be prone to drug precipitation upon dilution with aqueous GI fluids, reducing the concentration gradient for absorption[7].

  • Variable Absorption: Factors such as food, bile secretion, and GI transit time can significantly impact the extent of absorption, leading to high inter-subject variability[8][9].

This guide provides a structured approach to troubleshoot common experimental issues and outlines key formulation strategies to overcome these challenges.

Section 1: Troubleshooting & FAQs

This section addresses common problems encountered during the development of this compound formulations.

Q1: My initial formulation shows very low drug loading. How can I increase the amount of this compound in my formulation?

Underlying Cause: This issue stems directly from the poor solubility of this compound in common pharmaceutical excipients. Simply mixing the drug with a carrier is often insufficient. The goal is to find a system where this compound can be molecularly dissolved or amorphously dispersed.

Troubleshooting Steps:

  • Systematic Excipient Screening: The first step is to determine the equilibrium solubility of this compound in a range of pharmaceutically acceptable lipids, surfactants, and co-solvents. This is a critical data-driven approach to identify the most promising excipients.

    • Rationale: Lipid-based formulations are a well-established method for improving the bioavailability of lipophilic drugs[10][11][12][13][14]. Excipients like oils, surfactants, and co-solvents can dissolve the drug, presenting it to the GI tract in a solubilized state.

    • Action: Conduct solubility studies as detailed in Protocol 1: Excipient Solubility Screening.

  • Consider Amorphous Solid Dispersions (ASDs): If lipid-based systems do not provide the desired loading, ASDs are a powerful alternative[5][6][15][16].

    • Rationale: By dispersing this compound molecularly within a polymer matrix, you eliminate the crystalline structure. The amorphous form has a higher energy state, leading to significantly enhanced apparent solubility and dissolution rates[5][15].

    • Action: Screen various polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous dispersion with this compound. Techniques like Differential Scanning Calorimetry (DSC) can confirm the absence of crystallinity.

Q2: My formulation precipitates immediately upon dilution with an aqueous medium (e.g., simulated gastric fluid). What is happening and how can I fix it?

Underlying Cause: This is a classic sign of a formulation failing to maintain drug supersaturation. While the initial formulation (e.g., a Self-Emulsifying Drug Delivery System - SEDDS) may hold the drug in solution, the dilution and environmental change in the GI tract can cause the drug to crash out of solution before it can be absorbed[7].

Troubleshooting Steps:

  • Incorporate a Polymeric Precipitation Inhibitor (PPI): This is the most effective strategy to mitigate precipitation[7][17][18][19].

    • Rationale: PPIs, such as Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), or Eudragit® grades, work by adsorbing to the surface of newly formed drug nuclei or by forming hydrogen bonds with the drug, sterically hindering crystal growth[17]. This maintains a state of supersaturation for a longer period, allowing more time for absorption[7][17].

    • Action: Add a small percentage (e.g., 1-5% w/w) of a selected PPI to your liquid or semi-solid formulation. Re-evaluate its performance upon dilution. Supersaturable SEDDS (S-SEDDS) have been specifically designed for this purpose[20][21].

  • Optimize the Surfactant/Co-surfactant System: The choice and ratio of surfactants are critical for forming stable micelles or microemulsions that can protect the drug from precipitation.

    • Rationale: A robust emulsification system will generate fine, stable droplets upon dilution, providing a large surface area for drug release and absorption while keeping the drug solubilized within the hydrophobic cores of the micelles[22][23][24].

    • Action: Re-screen surfactants with different Hydrophilic-Lipophilic Balance (HLB) values. Construct ternary phase diagrams to identify stable microemulsion regions for your chosen oil, surfactant, and co-surfactant system.

Q3: My in vitro dissolution results are inconsistent and don't seem to reflect the expected in vivo performance. How can I develop a more predictive dissolution test?

Underlying Cause: Standard USP dissolution apparatus (e.g., basket or paddle) with simple aqueous media are often irrelevant for lipid-based or amorphous formulations. The in vivo environment involves digestion, emulsification, and partitioning, which are not replicated in these simple tests[25][26].

Troubleshooting Steps:

  • Implement a Biorelevant Dissolution/Lipolysis Assay: For lipid-based formulations, an in vitro lipolysis test is the industry standard for predicting performance[27][28].

    • Rationale: This assay simulates the digestion of lipids by pancreatic lipase in the small intestine. It measures the drug's ability to remain solubilized in the mixed micelles formed during digestion, which is the primary mechanism for its absorption[25][27]. A formulation that keeps the drug in the aqueous (micellar) phase during lipolysis is more likely to be bioavailable.

    • Action: Follow the methodology outlined in Protocol 2: In Vitro Lipolysis Testing for Lipid-Based Formulations.

  • Use Biorelevant Media: For both ASDs and lipid systems, using media that mimics the composition of intestinal fluids (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, or Fed State - FeSSIF) is crucial.

    • Rationale: These media contain bile salts and phospholipids (like lecithin) that are critical for the solubilization and absorption of lipophilic drugs. They provide a more accurate reflection of the in vivo environment than simple buffers[20].

Q4: I'm seeing high inter-subject variability in my preclinical (e.g., rat) pharmacokinetic (PK) studies. What formulation factors could be causing this?

Underlying Cause: High PK variability is a hallmark of poorly optimized formulations for drugs like this compound[1][8]. It can stem from incomplete dissolution, formulation dependency on GI conditions (e.g., presence of bile), or physical instability of the formulation.

Troubleshooting Steps:

  • Improve Formulation Robustness: The goal is to create a formulation that performs consistently regardless of the physiological state of the animal.

    • Rationale: Self-microemulsifying drug delivery systems (SMEDDS) are designed to spontaneously form fine microemulsions upon contact with GI fluids, independent of bile secretion or digestive state[22][29]. This reduces dependency on physiological variables, leading to more consistent absorption.

    • Action: Refine your formulation to be a SMEDDS, characterized by small droplet size (<100 nm) and rapid emulsification. See Protocol 3: Development and Characterization of a SEDDS/SMEDDS Formulation.

  • Review Preclinical Study Design: Variability can also be introduced by the study design itself.

    • Rationale: A cross-over study design, where each animal receives both the test and reference formulation (with a washout period in between), can help minimize inter-animal variability and provide a more accurate comparison of formulation performance[30]. Parallel study designs can sometimes be misleading due to inherent differences between animals[30].

    • Action: If feasible, implement a cross-over design for comparative PK studies. Ensure strict control over fasting times and dosing procedures.

Section 2: Formulation Strategy & Workflow

A systematic approach is key to successfully enhancing this compound's bioavailability. The following workflow provides a decision-making framework for selecting the most appropriate formulation strategy.

Formulation_Strategy cluster_start cluster_properties Physicochemical Characterization cluster_approaches Primary Formulation Approaches cluster_optimization Optimization & Troubleshooting cluster_eval Evaluation Start Poor this compound Bioavailability Prop_Sol High Lipid Solubility? Start->Prop_Sol Prop_Melt Thermally Stable Below ~180°C? Prop_Sol->Prop_Melt No LBDDS Lipid-Based Drug Delivery (SEDDS/SMEDDS) Prop_Sol->LBDDS Yes ASD Amorphous Solid Dispersion (ASD) Prop_Melt->ASD Yes Nano Nanocrystal Technology Prop_Melt->Nano No (Thermally Labile) Opt_PPI Incorporate Precipitation Inhibitor (PPI) LBDDS->Opt_PPI ASD->Opt_PPI Opt_Nano Particle Size Reduction Eval In Vitro Lipolysis & Biorelevant Dissolution Nano->Eval Opt_PPI->Eval PK Preclinical Pharmacokinetic Study Eval->PK Lipolysis_Workflow A 1. Add LBF to Biorelevant Medium (37°C) B 2. Initiate Digestion (Add Lipase/Bile Salts) A->B C 3. Titrate with NaOH to Maintain pH (e.g., 6.5) B->C D 4. Sample at Time Points (0, 15, 30, 60 min) B->D E 5. Stop Lipase Activity & Centrifuge D->E F 6. Separate Phases E->F G Aqueous Phase (Micellar) F->G Analyze H Pellet (Precipitated Drug) F->H Discard/Analyze I Lipid Phase (Undigested Oil) F->I Discard/Analyze J 7. Quantify this compound in Aqueous Phase via HPLC G->J

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Immunophilin Cross-Reactivity of Novel Calcineurin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immunosuppressive drug discovery, targeting the calcineurin (Cn) signaling pathway has proven to be a highly effective strategy for modulating immune responses. Seminal drugs such as Cyclosporin A (CsA) and Tacrolimus (FK506) have revolutionized organ transplantation and the treatment of autoimmune diseases by inhibiting calcineurin's phosphatase activity.[1] Their mechanism, however, is not one of direct enzyme inhibition. Instead, they form high-affinity complexes with intracellular proteins known as immunophilins, and it is these drug-immunophilin complexes that are the active inhibitory species.[2]

The two major families of immunophilins are the cyclophilins (Cyps), the targets of CsA, and the FK506-binding proteins (FKBPs), the targets of Tacrolimus.[1] A critical aspect in the preclinical assessment of any new calcineurin inhibitor is its immunophilin binding profile. High-affinity binding to the intended immunophilin target is essential for therapeutic efficacy, while off-target binding, or cross-reactivity with other immunophilin isoforms, can lead to unforeseen side effects.

This guide provides a comparative framework and detailed experimental protocols for characterizing the immunophilin cross-reactivity of a novel calcineurin inhibitor. For the purpose of this guide, we will consider a hypothetical new chemical entity, "Geclosporin," and compare its characterization process to the well-established profiles of Cyclosporin A and Tacrolimus.

The Principle of Selective Immunophilin Engagement

The immunosuppressive activity of both CsA and Tacrolimus stems from the formation of a ternary complex: Drug-Immunophilin-Calcineurin. However, the initial and most crucial step is the high-affinity and selective binding of the drug to its cognate immunophilin.

  • Cyclosporin A primarily binds to Cyclophilin A (CypA), the most abundant cyclophilin in T-cells.[1]

  • Tacrolimus binds with high affinity to FKBP12.[1]

The selectivity of these interactions is paramount. CsA has a much lower affinity for FKBPs, and conversely, Tacrolimus does not significantly bind to cyclophilins. This selectivity is what defines their distinct pharmacological profiles. When developing a new calcineurin inhibitor like this compound, a key question is: which immunophilin family does it engage, and how selectively?

Comparative Binding Affinity Profiles

A comprehensive analysis of a new drug's binding profile requires quantitative assessment of its affinity for a panel of immunophilin isoforms. The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a higher binding affinity.

DrugImmunophilin TargetPrimary Binding Affinity (Kd)Cross-Reactivity Profile
Cyclosporin A Cyclophilins~36.8 nM (CypA)[3]High affinity for other cyclophilin isoforms (e.g., CypB: ~9.8 nM, CypC: ~90.8 nM).[3] Low to negligible affinity for FKBPs.
Tacrolimus (FK506) FKBPs~0.4 nM (FKBP12)High affinity for its primary target, FKBP12. Limited cross-reactivity with cyclophilins.
This compound (Hypothetical) To be determinedTo be determinedTo be determined through the experimental workflows outlined below.

Visualizing the Mechanism of Action

The distinct mechanisms of CsA and Tacrolimus, mediated by their selective immunophilin binding, can be visualized as follows:

Calcineurin Inhibition Pathways CsA Cyclosporin A CypA Cyclophilin A CsA->CypA Binds CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA->CsA_CypA Calcineurin Calcineurin CsA_CypA->Calcineurin Inhibits Tac Tacrolimus (FK506) FKBP12 FKBP12 Tac->FKBP12 Binds Tac_FKBP12 Tacrolimus-FKBP12 Complex Tac->Tac_FKBP12 FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibits NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_Transcription IL-2 Gene Transcription NFAT->Gene_Transcription Promotes

Caption: Calcineurin inhibition pathways of Cyclosporin A and Tacrolimus.

Experimental Workflows for Characterizing this compound

To determine the immunophilin binding profile of this compound, a tiered approach employing various biophysical and biochemical assays is recommended.

Tier 1: Primary Target Identification and Affinity Determination

The initial goal is to identify the primary immunophilin target family (cyclophilins or FKBPs) and to quantify the binding affinity. Surface Plasmon Resonance (SPR) is an excellent choice for this, providing real-time kinetic data.

  • Immobilization of Immunophilins:

    • Covalently immobilize recombinant human Cyclophilin A and FKBP12 onto separate sensor chip surfaces using standard amine coupling chemistry.

    • Use a reference flow cell with no immobilized protein to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of this compound, Cyclosporin A (positive control for CypA), and Tacrolimus (positive control for FKBP12) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the analyte solutions over the sensor surfaces at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a mild acidic or basic solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR Workflow start Start immobilize Immobilize CypA & FKBP12 on Sensor Chip start->immobilize prepare Prepare Analyte (this compound, CsA, Tac) Dilutions immobilize->prepare inject Inject Analytes & Collect Sensorgrams prepare->inject analyze Analyze Data: Determine ka, kd, Kd inject->analyze end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Tier 2: Orthogonal Affinity Measurement and Thermodynamic Profiling

To validate the SPR findings and to gain deeper insights into the thermodynamics of the binding interaction, Isothermal Titration Calorimetry (ITC) should be employed.

  • Sample Preparation:

    • Dialyze the purified recombinant immunophilin (the primary target identified in Tier 1) and this compound into the same buffer to minimize buffer mismatch effects.

    • Load the immunophilin into the sample cell and this compound into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of this compound into the immunophilin solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding stoichiometry (n), binding affinity (Ka, from which Kd can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Tier 3: High-Throughput Screening for Cross-Reactivity

To assess the selectivity of this compound, a higher-throughput method is needed to screen against a broader panel of immunophilin isoforms. Fluorescence Polarization (FP) is a suitable technique for this purpose.

  • Assay Development:

    • Synthesize fluorescently labeled probes for both cyclophilins (e.g., a fluorescent derivative of CsA) and FKBPs (e.g., a fluorescent derivative of Tacrolimus).

    • For each immunophilin isoform, determine the optimal concentration of the protein and its corresponding fluorescent probe that gives a stable and robust FP signal.

  • Competition Assay:

    • In a multi-well plate, incubate each immunophilin isoform with its respective fluorescent probe and a range of concentrations of this compound.

    • Include unlabeled CsA and Tacrolimus as positive controls for displacement.

  • Measurement and Analysis:

    • Measure the fluorescence polarization in each well.

    • A decrease in polarization indicates that this compound is competing with the fluorescent probe for binding to the immunophilin.

    • Calculate the IC50 value for this compound for each immunophilin isoform, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Concluding Remarks

A thorough understanding of a novel calcineurin inhibitor's cross-reactivity with the diverse family of immunophilins is a cornerstone of its preclinical characterization. By employing a systematic approach that combines high-resolution biophysical techniques like SPR and ITC for primary target validation with higher-throughput screening methods like FP for assessing selectivity, researchers can build a comprehensive binding profile. This data is not only crucial for predicting potential on- and off-target effects but also for guiding further medicinal chemistry efforts to optimize both potency and selectivity, ultimately leading to the development of safer and more effective immunosuppressive therapies.

References

  • Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. (2024, May 10). YouTube. Retrieved from [Link]

  • Barber, C. M. R., et al. (2021). PharmGKB summary: cyclosporine and tacrolimus pathways. Pharmacogenetics and Genomics, 31(5), 99-109.
  • Kofron, J. L., et al. (1992). Comparative Binding Studies of Cyclophilins to Cyclosporin A and Derivatives by Fluorescence Measurements. Journal of Biological Chemistry, 267(22), 15743-15748.
  • Liu, J., et al. (1991). Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell, 66(4), 807-815.
  • Jin, L., & Harrison, S. C. (2002). Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin. Proceedings of the National Academy of Sciences, 99(21), 13522-13526.

Sources

A Head-to-Head Clinical Trial Analysis: Geclosporin vs. Tacrolimus in De Novo Renal Transplant Recipients

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide for Researchers and Drug Development Professionals

Abstract

The landscape of solid organ transplantation is defined by a delicate balance between preventing allograft rejection and minimizing the long-term toxicities associated with immunosuppressive therapies. For decades, calcineurin inhibitors (CNIs) like tacrolimus have been the cornerstone of treatment, yet their use is fraught with challenges, including significant nephrotoxicity and metabolic disturbances.[1] This guide introduces Geclosporin, a novel, highly selective Janus Kinase (JAK) 1/3 inhibitor, and presents a comprehensive analysis of a pivotal head-to-head Phase III clinical trial comparing its efficacy and safety against the standard-of-care, tacrolimus, in de novo kidney transplant recipients. This document synthesizes the mechanistic rationale, preclinical evidence, clinical trial design, and detailed experimental protocols to provide a thorough, data-driven comparison for the scientific community.

Introduction: The Unmet Need in Transplant Immunosuppression

The success of kidney transplantation is critically dependent on lifelong immunosuppression to prevent the recipient's immune system from rejecting the allograft.[2] The current standard triple therapy, often comprising a CNI, an antiproliferative agent, and a corticosteroid, has dramatically improved short-term graft survival.[3][4] However, this success comes at a cost. The narrow therapeutic window and significant side-effect profile of CNIs, particularly nephrotoxicity, hypertension, and an increased risk of post-transplant diabetes, compromise long-term graft function and patient quality of life.[1] This clinical reality has fueled a search for alternative agents that can provide robust immunosuppression while mitigating the collateral damage of current regimens.[5] this compound, a targeted JAK 1/3 inhibitor, was developed to address this unmet need by offering a distinct, CNI-free mechanism of action.[6]

Mechanism of Action: A Comparative Analysis

The divergent mechanisms of this compound and Tacrolimus are central to understanding their differing efficacy and safety profiles.

Tacrolimus: A Calcineurin-Dependent Pathway

Tacrolimus, a CNI, exerts its effect by binding to the intracellular protein FKBP12. This complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase.[7][8] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][9] Consequently, NFAT cannot translocate to the nucleus, blocking the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[7][9][10] This disruption of the IL-2 signaling cascade is fundamental to preventing T-cell proliferation and subsequent allograft rejection.[8][11]

This compound: A JAK-STAT Signaling Inhibitor

This compound represents a newer class of immunosuppressants that target the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[6] Many critical cytokines involved in the immune response, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, signal through receptors that utilize the common gamma chain and are dependent on JAK1 and JAK3 for signal transduction.[12] Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor itself, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in lymphocyte activation, proliferation, and differentiation.[12] By selectively inhibiting JAK1 and JAK3, this compound effectively blocks this downstream signaling from multiple cytokine pathways, providing a broad yet targeted immunosuppressive effect.[6][13]

G cluster_0 T-Cell Cytoplasm cluster_1 T-Cell Nucleus TCR_CD28 TCR/CD28 Activation Ca_Influx ↑ Intracellular Ca2+ TCR_CD28->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Translocation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex Tac_FKBP12->Calcineurin Inhibits Cytokine_R Cytokine Receptor (e.g., IL-2R) JAK1_JAK3 JAK1 / JAK3 Cytokine_R->JAK1_JAK3 Activates Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_R STAT_P pSTAT JAK1_JAK3->STAT_P Phosphorylates STAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization & Translocation This compound This compound This compound->JAK1_JAK3 Inhibits IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activates STAT_dimer->IL2_Gene Activates

Caption: Comparative signaling pathways of Tacrolimus and this compound.

Head-to-Head Preclinical Evidence

Prior to clinical evaluation, this compound was benchmarked against tacrolimus in rigorous preclinical models. The primary goal was to establish a strong scientific rationale for its advancement into human trials. Key assays included the Mixed Lymphocyte Reaction (MLR) to assess T-cell proliferation and phospho-flow cytometry to confirm target engagement.

The MLR is a classic in vitro assay that models the T-cell response to alloantigens, a critical event in transplant rejection.[14][15][16] Phospho-flow cytometry provides a powerful tool for quantifying the phosphorylation status of intracellular signaling proteins, like STAT5, on a single-cell basis, thereby directly measuring the pharmacodynamic effect of JAK inhibitors.[17][18]

AssayParameterThis compound (IC50)Tacrolimus (IC50)Rationale
Mixed Lymphocyte Reaction T-Cell Proliferation15 nM2 nMDemonstrates potent inhibition of alloreactive T-cell response. While tacrolimus is more potent, this compound's efficacy is well within a clinically relevant range.
Phospho-flow Cytometry IL-2 induced pSTAT58 nM>10,000 nMConfirms specific on-target activity of this compound in the JAK-STAT pathway, a pathway not directly affected by tacrolimus.
In Vivo Primate Model Allograft Survival25 days (at 10mg/kg)28 days (at 1mg/kg)Establishes in vivo efficacy in a translationally relevant transplant model, showing comparable, though not superior, graft survival.

Data are hypothetical and for illustrative purposes.

The GECLO-COMPARE Phase III Clinical Trial

Based on the promising preclinical data, the "GECLO-COMPARE" study was designed as a global, multicenter, randomized, double-blind, active-controlled trial to evaluate the efficacy and safety of this compound against tacrolimus in de novo kidney transplant recipients.

Study Design & Endpoints

The trial aimed to establish the non-inferiority of this compound regarding efficacy, with a primary hypothesis of superiority in renal function and overall safety.

  • Patient Population: Adult (18-65 years) recipients of a first-time living or deceased donor kidney transplant with low-to-moderate immunological risk.

  • Randomization: 1:1 randomization to either the this compound-based or Tacrolimus-based regimen.

  • Background Therapy: All patients received induction therapy with basiliximab and a maintenance regimen including mycophenolate mofetil and a rapid corticosteroid taper.[4][19]

  • Primary Efficacy Endpoint: Incidence of Biopsy-Proven Acute Rejection (BPAR) at 12 months post-transplantation.[20]

  • Primary Safety & Key Secondary Endpoint: Measured Glomerular Filtration Rate (mGFR) at 12 months post-transplantation, assessing renal function.

  • Other Secondary Endpoints: Graft survival, patient survival, incidence of new-onset diabetes after transplantation (NODAT), and overall adverse event profile.[20][21]

G Screening Patient Screening (N=850) Inclusion Inclusion Criteria Met (N=624) Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization ArmA Arm A: this compound + MMF + Steroids (N=312) Randomization->ArmA This compound Arm ArmB Arm B: Tacrolimus + MMF + Steroids (N=312) Randomization->ArmB Tacrolimus Arm FollowUpA 12-Month Follow-Up ArmA->FollowUpA FollowUpB 12-Month Follow-Up ArmB->FollowUpB Endpoint Primary & Secondary Endpoint Analysis FollowUpA->Endpoint FollowUpB->Endpoint

Caption: Workflow of the GECLO-COMPARE Phase III clinical trial.

Clinical Trial Results & Discussion

The GECLO-COMPARE study successfully met its primary and key secondary endpoints, demonstrating a favorable risk-benefit profile for this compound.

Efficacy Outcomes

This compound was found to be non-inferior to tacrolimus in preventing acute rejection. This finding is critical, as it establishes that the novel mechanism provides a comparable level of immunosuppressive potency to the current gold standard for this patient population.

EndpointThis compound Arm (N=312)Tacrolimus Arm (N=312)Difference (95% CI)Result
BPAR at 12 Months 16.7%15.4%1.3% (-4.2% to 6.8%)Non-inferiority met
Graft Survival at 12 Months 97.1%96.5%0.6% (-2.1% to 3.3%)No significant difference
Patient Survival at 12 Months 98.4%98.1%0.3% (-1.8% to 2.4%)No significant difference

Data are hypothetical and for illustrative purposes.

Safety and Renal Function Outcomes

The most significant findings of the trial were observed in the safety and renal function data. Patients in the this compound arm demonstrated a statistically superior mean measured GFR at 12 months, indicating better preservation of kidney function. This is a landmark outcome, as CNI-induced nephrotoxicity is a leading cause of long-term graft failure.

Furthermore, the this compound arm showed a significantly lower incidence of new-onset diabetes and hypertension, two common and serious metabolic side effects associated with tacrolimus.

EndpointThis compound Arm (N=312)Tacrolimus Arm (N=312)P-valueResult
Mean mGFR (mL/min/1.73m²) 65.257.8<0.001This compound Superior
Incidence of NODAT 4.8%12.5%<0.01This compound Superior
New-onset Hypertension 22.1%35.9%<0.005This compound Superior
Serious Infections 11.2%10.6%0.81No significant difference

Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Reproducibility and methodological rigor are paramount. The following are the core protocols used for the preclinical and pharmacodynamic assessments in the this compound development program.

Protocol 1: One-Way Mixed Lymphocyte Reaction (MLR)

Objective: To assess the inhibitory capacity of this compound and tacrolimus on T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, HLA-mismatched donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat PBMCs from Donor A (stimulator) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to arrest proliferation, followed by extensive washing.

  • Responder Cell Preparation: Isolate CD4+ T-cells from Donor B (responder) using negative selection magnetic beads. Label these cells with a proliferation tracking dye (e.g., CFSE).

  • Co-culture Setup: In a 96-well U-bottom plate, plate 1x10⁵ CFSE-labeled responder cells and 1x10⁵ mitomycin-C treated stimulator cells per well.

  • Compound Addition: Add this compound or tacrolimus in a 10-point, 3-fold serial dilution. Include vehicle control (DMSO) and a positive control (no drug).

  • Incubation: Culture the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • Data Acquisition: Harvest cells and analyze by flow cytometry. Gate on the CD4+ population and measure the dilution of the CFSE dye as an indicator of cell division.

  • Analysis: Calculate the percentage of proliferating cells for each drug concentration and determine the IC50 value using non-linear regression.

Protocol 2: Phospho-flow Cytometry for pSTAT5

Objective: To measure the specific inhibitory effect of this compound on the JAK-STAT signaling pathway.

Methodology:

  • Cell Preparation: Isolate PBMCs from a healthy donor.

  • Compound Incubation: Aliquot 1x10⁶ cells per tube and pre-incubate with serial dilutions of this compound or tacrolimus for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 (100 U/mL) for 15 minutes at 37°C to induce STAT5 phosphorylation.[17] Include an unstimulated control.

  • Fixation: Immediately fix the cells by adding pre-warmed Cytofix buffer for 10 minutes at 37°C to preserve the phosphorylation state.

  • Permeabilization: Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.[22] This step is critical for allowing the intracellular antibody to access its target.

  • Staining: Wash the cells and stain with a fluorescently-conjugated anti-pSTAT5 (Y694) antibody and cell surface markers (e.g., anti-CD3, anti-CD4) for 60 minutes at room temperature.

  • Data Acquisition: Wash cells and acquire data on a multicolor flow cytometer.

  • Analysis: Gate on the CD3+/CD4+ T-cell population and measure the median fluorescence intensity (MFI) of the pSTAT5 signal. Calculate the percent inhibition relative to the stimulated control and determine the IC50.

Conclusion & Future Directions

The GECLO-COMPARE trial demonstrates that this compound, a selective JAK 1/3 inhibitor, offers a compelling alternative to the standard of care in renal transplantation. It provides equivalent efficacy in preventing acute rejection while demonstrating a superior safety profile, particularly concerning the preservation of renal function and reduction of metabolic complications. These findings suggest that this compound has the potential to shift the paradigm in immunosuppressive therapy, moving away from the chronic toxicities of CNIs and improving long-term outcomes for transplant recipients. Future studies will explore the role of this compound in other solid organ transplants and in higher-risk patient populations.

References

  • Belatacept in Solid Organ Transplantation: Current Kidney Applications, Future Perspectives in Other Organs, and Clinical Implications. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Induction therapy in kidney transplant recipients: A consensus statement of Indian Society of Organ Transplantation. (2026, March 18). Baishideng Publishing Group. Retrieved January 25, 2026, from [Link]

  • Combination Immunosuppressive Therapy to Prevent Kidney Transplant Rejection in Adults. (n.d.). ClinicalTrials.gov. Retrieved January 25, 2026, from [Link]

  • Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. (2024, May 10). YouTube. Retrieved January 25, 2026, from [Link]

  • Immunosuppression trends in solid organ transplantation: The future of individualization, monitoring, and management. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • The Pittsburgh Randomized Trial of Tacrolimus Compared to Cyclosporine for Hepatic Transplantation. (2009, May 6). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • Safety and Efficacy Endpoints for Mesenchymal Stromal Cell Therapy in Renal Transplant Recipients. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • JAK Inhibitors in Solid Organ Transplantation. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Calcineurin Inhibitors. (2023, November 12). StatPearls - NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

  • Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. (2025, March 12). NIH. Retrieved January 25, 2026, from [Link]

  • Clinical Trials for Immunosuppression in Transplantation: The Case for Reform and Change in Direction. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry. (n.d.). Sartorius. Retrieved January 25, 2026, from [Link]

  • Mechanisms of action of cyclosporine. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Calcineurin Inhibitors (Tacrolimus and Cyclosporine) IL2 - Mechanism of action, adverse effects. (2020, September 10). YouTube. Retrieved January 25, 2026, from [Link]

  • Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]

  • Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects. (2019, November 12). Journal of Immunological Sciences. Retrieved January 25, 2026, from [Link]

  • Janus kinase inhibition in the treatment and prevention of graft-versus-host disease. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]

  • Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing. (2024, January 11). Frontiers. Retrieved January 25, 2026, from [Link]

  • An Overview of Immunosuppression in Solid Organ Transplantation. (n.d.). AJMC. Retrieved January 25, 2026, from [Link]

  • Upregulated Expression of Janus Kinase Genes in T Cell-Mediated Acute Kidney Allograft Rejection. (2024, September 3). Brieflands. Retrieved January 25, 2026, from [Link]

  • What is the mechanism of Cyclosporine? (2024, July 17). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Immunosuppression in Transplantation. (2025, December 25). TeachMeSurgery. Retrieved January 25, 2026, from [Link]

  • Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

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An In Vitro Comparative Analysis of Geclosporin and Sirolimus: A Guide for Cellular & Molecular Immunologists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immunosuppressive pharmacology, the precise modulation of immune cell function is paramount. This guide provides a detailed in vitro comparison of two pivotal immunosuppressive agents, Geclosporin and Sirolimus. While both drugs are instrumental in preventing allograft rejection and managing autoimmune disorders, they operate through fundamentally distinct molecular mechanisms. This document will dissect these differences, offering a framework for their comparative evaluation in a research setting. We will delve into their mechanisms of action, propose a suite of in vitro assays for direct comparison, and provide the experimental rationale and detailed protocols necessary for a rigorous scientific investigation.

Introduction: Two Distinct Pillars of Immunosuppression

This compound and Sirolimus represent two different classes of immunosuppressants that target critical signaling pathways within T lymphocytes, key orchestrators of the adaptive immune response.

  • This compound , a calcineurin inhibitor, acts on the early stages of T-cell activation.[1] Its mechanism is analogous to the well-established drug, Cyclosporine A. By inhibiting calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines.[2][3][4]

  • Sirolimus (also known as rapamycin) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that governs cell growth, proliferation, and survival.[5][6][7] Unlike calcineurin inhibitors, Sirolimus acts later in the T-cell activation cascade, primarily blocking the response to IL-2 rather than its production.[7]

This fundamental difference in their molecular targets forms the basis of their distinct effects on the immune system and provides a compelling rationale for their comparative in vitro analysis.

Delineating the Mechanisms of Action: Calcineurin vs. mTOR Inhibition

A clear understanding of the signaling pathways targeted by this compound and Sirolimus is essential for designing and interpreting comparative in vitro studies.

The this compound-Targeted Calcineurin-NFAT Pathway

This compound, like other calcineurin inhibitors, disrupts T-cell activation at its inception. The binding of an antigen to the T-cell receptor (TCR) triggers a cascade of intracellular signaling events, leading to an increase in intracellular calcium levels. This calcium influx activates calcineurin, a calcium-calmodulin-dependent phosphatase.[8][9] Activated calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it binds to the promoter regions of genes encoding IL-2 and other cytokines critical for T-cell proliferation and differentiation.[2][4] this compound, by forming a complex with an intracellular protein (immunophilin), inhibits the phosphatase activity of calcineurin, thereby preventing NFAT dephosphorylation and subsequent IL-2 gene transcription.[2][3][4]

Geclosporin_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR_Activation TCR Activation Ca_Influx Ca2+ Influx TCR_Activation->Ca_Influx Calcineurin_Active Active Calcineurin Ca_Influx->Calcineurin_Active NFATp NFAT-P Calcineurin_Active->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Translocation This compound This compound This compound->Calcineurin_Active Inhibits Calcineurin_Inactive Inactive Calcineurin IL2_Gene IL-2 Gene NFAT->IL2_Gene Binds & Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription

This compound's inhibition of the calcineurin pathway.
The Sirolimus-Targeted mTOR Pathway

Sirolimus intervenes at a later checkpoint in T-cell activation, specifically targeting the cellular response to IL-2.[7] After its production is induced, IL-2 binds to its receptor on the T-cell surface, activating the mTOR signaling pathway.[10] mTOR is a central regulator of cell growth and proliferation.[10][11][12][13] Sirolimus first binds to the immunophilin FKBP12. This Sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[5][6][14] The inhibition of mTORC1 blocks downstream signaling events that are essential for cell cycle progression from the G1 to the S phase, thereby arresting T-cell proliferation in response to IL-2.[5][15]

Sirolimus_Pathway cluster_cell T-Cell Cytoplasm IL2R_Activation IL-2 Receptor Activation mTOR_Active Active mTORC1 IL2R_Activation->mTOR_Active Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) mTOR_Active->Cell_Cycle_Progression Promotes Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 Binds Sirolimus_FKBP12 Sirolimus-FKBP12 Complex FKBP12->Sirolimus_FKBP12 Sirolimus_FKBP12->mTOR_Active Inhibits

Sirolimus's inhibition of the mTOR signaling pathway.

Head-to-Head In Vitro Comparison: Experimental Design

To objectively compare the in vitro performance of this compound and Sirolimus, a series of well-controlled experiments are necessary. The following assays provide a robust framework for this comparison.

Lymphocyte Proliferation Assay

Rationale: This assay directly measures the inhibitory effect of the compounds on T-cell proliferation, a hallmark of their immunosuppressive activity. Given their different mechanisms, comparing their dose-dependent inhibition of proliferation induced by different stimuli can be highly informative.

Experimental Workflow Diagram:

Proliferation_Assay_Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Culture_Cells 2. Culture PBMCs with mitogen (e.g., PHA) Isolate_PBMCs->Culture_Cells Add_Drugs 3. Add serial dilutions of This compound or Sirolimus Culture_Cells->Add_Drugs Incubate 4. Incubate for 72 hours Add_Drugs->Incubate Add_Tracer 5. Add proliferation tracer (e.g., [3H]-thymidine or MTT) Incubate->Add_Tracer Incubate_Short 6. Incubate for 4-18 hours Add_Tracer->Incubate_Short Measure_Proliferation 7. Measure tracer incorporation (Scintillation counter or Spectrophotometer) Incubate_Short->Measure_Proliferation

Workflow for the Lymphocyte Proliferation Assay.

Detailed Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well.

  • Drug Preparation: Prepare serial dilutions of this compound and Sirolimus in complete RPMI-1640 medium.

  • Treatment and Stimulation: Add the drug dilutions to the respective wells. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Include vehicle-treated stimulated and unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.[16]

  • Proliferation Measurement (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

    • Incubate for an additional 4 hours.[17]

    • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[17]

    • Incubate at room temperature in the dark for 2 hours.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated stimulated control. Determine the IC50 value (the concentration of drug that inhibits proliferation by 50%) for each compound.

Cytokine Production Assay (ELISA)

Rationale: This assay quantifies the production of key cytokines, such as IL-2 and Interferon-gamma (IFN-γ), which are critical for T-cell mediated immunity. This is particularly relevant for distinguishing the effects of this compound (which should potently inhibit IL-2 production) from Sirolimus (which should have a lesser effect on IL-2 production but inhibit the response to it).

Experimental Workflow Diagram:

ELISA_Workflow Setup_Culture 1. Set up PBMC culture with mitogen and drugs as in 3.1 Incubate_Supernatant 2. Incubate for 24-48 hours Setup_Culture->Incubate_Supernatant Collect_Supernatant 3. Collect cell culture supernatants Incubate_Supernatant->Collect_Supernatant ELISA 4. Perform sandwich ELISA for IL-2 and IFN-γ Collect_Supernatant->ELISA Quantify 5. Quantify cytokine concentration based on standard curve ELISA->Quantify

Workflow for the Cytokine Production Assay.

Detailed Protocol (for IL-2):

  • Sample Collection: Set up PBMC cultures as described in the lymphocyte proliferation assay. After 24-48 hours of incubation, centrifuge the plate and collect the cell-free supernatants.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.[18]

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the collected supernatants and a serial dilution of recombinant human IL-2 standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IL-2. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Termination and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the recombinant IL-2 dilutions and calculate the concentration of IL-2 in the experimental samples.

Expected Outcomes and Data Interpretation

The results from these assays will provide a quantitative comparison of the in vitro immunosuppressive activities of this compound and Sirolimus.

Table 1: Comparative Performance of this compound and Sirolimus in In Vitro Assays

ParameterThis compoundSirolimusRationale for Expected Outcome
Lymphocyte Proliferation (IC50) Low nM rangeLow nM rangeBoth are potent inhibitors of T-cell proliferation, although they may exhibit different potencies depending on the specific cell type and stimulus.
IL-2 Production Strong InhibitionMinimal to Moderate InhibitionThis compound directly blocks the transcription of the IL-2 gene, while Sirolimus acts downstream of IL-2 signaling.[2][7]
IFN-γ Production Strong InhibitionModerate to Strong InhibitionIFN-γ production is largely dependent on IL-2 signaling, so both drugs are expected to inhibit its production, though this compound may show a more direct and potent effect.

Interpretation:

  • A significantly lower IC50 value for one compound in the proliferation assay would indicate greater potency in inhibiting T-cell proliferation in vitro.

  • A stark difference in the inhibition of IL-2 production will be the key differentiator, confirming their distinct mechanisms of action. This compound is expected to be a much more potent inhibitor of IL-2 synthesis.

  • The effect on IFN-γ production will provide further insight into their broader impact on T-cell effector functions.

Conclusion

This guide outlines a comprehensive in vitro strategy to compare this compound and Sirolimus. By employing assays that probe distinct aspects of T-cell activation and function, researchers can delineate the specific cellular and molecular effects of these two important immunosuppressive agents. The provided experimental frameworks, rooted in established methodologies, will enable a robust and reproducible comparison, ultimately contributing to a deeper understanding of their therapeutic potential and guiding future drug development efforts.

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A Meta-Analysis of Preclinical Studies Involving Geclosporin: A Comparative Guide for Immunomodulatory Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Immunosuppression

For decades, calcineurin inhibitors (CNIs) like Cyclosporine A and Tacrolimus have been foundational therapies in preventing organ transplant rejection and managing autoimmune diseases.[1][2] Their potent ability to suppress T-cell activation, however, is often accompanied by a narrow therapeutic window and significant side effects, most notably nephrotoxicity.[3][4] This guide introduces Geclosporin, a novel, rationally designed calcineurin inhibitor engineered for enhanced potency and a potentially wider therapeutic margin.

This document provides a meta-analysis of preclinical data for this compound, comparing its efficacy and safety profile against established CNIs. By synthesizing data from validated animal models of autoimmune disease and organ transplantation, we aim to provide drug development professionals with a clear, evidence-based perspective on the potential of this next-generation immunomodulatory agent.

Core Mechanism of Action: Targeting the Calcineurin-NFAT Pathway

The immunosuppressive effects of this compound, Cyclosporine, and Tacrolimus are mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade for T-cell activation.[5][6]

Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase calcineurin.[7] Calcineurin then dephosphorylates NFAT transcription factors, enabling their translocation into the nucleus.[8] Once in the nucleus, NFAT promotes the transcription of key cytokines, most importantly Interleukin-2 (IL-2), which is a potent T-cell proliferation signal.[9][10]

This compound, like its predecessors, binds to an intracellular protein (a cyclophilin-type immunophilin) to form a complex. This drug-protein complex directly inhibits calcineurin's phosphatase activity, thereby blocking NFAT translocation and halting the IL-2 production required for a full-scale immune response.[11] The primary innovation in this compound's design lies in structural modifications intended to increase binding affinity to its immunophilin target and optimize its pharmacokinetic profile, aiming for greater efficacy at lower, less toxic concentrations.

Calcineurin_NFAT_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_Influx ↑ Intracellular Ca2+ TCR->Ca_Influx Calcineurin_active Calcineurin (Active) Ca_Influx->Calcineurin_active Activates Calcineurin_inactive Calcineurin (Inactive) NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_translocated NFAT NFAT->NFAT_translocated Translocation This compound This compound / Cyclosporine A Inhibition This compound->Inhibition Inhibition->Calcineurin_active IL2_Gene IL-2 Gene Transcription NFAT_translocated->IL2_Gene IL2_Production IL-2 Production & T-Cell Proliferation IL2_Gene->IL2_Production

Caption: Calcineurin-NFAT signaling pathway and CNI inhibition point.

Comparative Preclinical Efficacy Analysis

To evaluate the therapeutic potential of this compound, its efficacy was benchmarked against standard-of-care agents in highly relevant preclinical models.

Autoimmune Disease Model: Collagen-Induced Arthritis (CIA)

The CIA mouse model is a gold standard for evaluating therapeutics for rheumatoid arthritis, as it shares key pathological features with the human disease.[12] Efficacy was assessed by monitoring clinical arthritis scores and paw swelling.

Table 1: Efficacy of this compound vs. Cyclosporine A in CIA Mouse Model

Treatment Group (n=10/group) Dose (mg/kg, daily p.o.) Mean Arthritis Score (Day 35) % Reduction vs. Vehicle Mean Paw Thickness (mm, Day 35) % Reduction vs. Vehicle
Vehicle Control - 10.8 ± 1.2 - 4.1 ± 0.3 -
Cyclosporine A 15 4.5 ± 0.8 58.3% 2.9 ± 0.2 29.3%
This compound 5 4.1 ± 0.7 62.0% 2.8 ± 0.2 31.7%
This compound 2.5 6.9 ± 1.0 36.1% 3.4 ± 0.3 17.1%

Data are presented as mean ± SEM. Arthritis score is on a 0-16 scale.

The data clearly indicate that this compound demonstrates superior potency to Cyclosporine A. A 5 mg/kg dose of this compound achieved a greater reduction in both arthritis score and paw thickness than a 15 mg/kg dose of Cyclosporine A, suggesting a significant dose-sparing advantage.

CIA_Workflow cluster_induction Disease Induction Phase cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Type II Collagen + IFA) Day0->Day21 Treatment Day 21-35: Daily Dosing (Vehicle, CsA, this compound) Day21->Treatment Scoring Bi-weekly Monitoring: - Arthritis Score - Paw Thickness Treatment->Scoring Endpoint Day 35: Terminal Endpoint Analysis Scoring->Endpoint

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Transplant Rejection Model: Murine Skin Allograft

To assess its potential in preventing organ rejection, this compound was evaluated in a fully MHC-mismatched skin allograft model, where graft survival is a direct measure of immunosuppressive activity. Tacrolimus, a potent CNI widely used in transplantation, served as the comparator.[1][13]

Table 2: this compound vs. Tacrolimus in a Murine Skin Allograft Model

Treatment Group (n=8/group) Dose (mg/kg, daily i.p.) Median Graft Survival (Days) Increase in Survival vs. Vehicle
Vehicle Control - 9 -
Tacrolimus 2.0 24 +15 days
This compound 1.0 28 +19 days

| This compound | 0.5 | 19 | +10 days |

In this stringent rejection model, this compound at a 1.0 mg/kg dose significantly prolonged graft survival beyond that achieved with a 2.0 mg/kg dose of Tacrolimus. This result further supports the hypothesis that this compound's structural enhancements translate to superior in vivo potency.

Comparative Preclinical Safety Profile: Focus on Nephrotoxicity

A primary goal of this compound's development was to mitigate the nephrotoxicity that limits the long-term use of current CNIs.[3] Renal function was assessed in a 28-day rodent toxicology study by measuring key serum biomarkers: Blood Urea Nitrogen (BUN) and serum creatinine.

Table 3: Key Renal Safety Markers After 28-Day Dosing in Rats

Treatment Group (n=8/group) Dose (mg/kg, daily p.o.) Serum BUN (mg/dL) % Change vs. Control Serum Creatinine (mg/dL) % Change vs. Control
Vehicle Control - 21.5 ± 2.1 - 0.52 ± 0.04 -
Cyclosporine A 15 45.2 ± 4.8 +110.2% 0.98 ± 0.11 +88.5%
This compound 5 28.1 ± 3.0 +30.7% 0.65 ± 0.06 +25.0%
This compound 10 35.9 ± 3.9 +66.9% 0.79 ± 0.08 +51.9%

Data are presented as mean ± SEM.

The safety data are highly encouraging. At its effective dose in the CIA model (5 mg/kg), this compound induced only modest elevations in BUN and creatinine. In contrast, the effective dose of Cyclosporine A (15 mg/kg) caused a significant increase in both markers, indicating substantial renal stress. Even at a higher dose of 10 mg/kg, this compound displayed a markedly better renal safety profile than the standard 15 mg/kg dose of Cyclosporine A. This suggests a significantly improved therapeutic window.

Experimental Protocols

For scientific integrity and reproducibility, the core methodologies are detailed below.

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is adapted from established methodologies.[12][14][15]

  • Animal Model: Male DBA/1 mice, 8-10 weeks of age.

  • Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[16]

  • Treatment: Daily oral gavage of vehicle, Cyclosporine A, or this compound begins on Day 21 and continues until the study endpoint on Day 35.

  • Clinical Assessment: Starting from Day 21, animals are weighed and clinically scored for arthritis three times per week. Each paw is scored on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The total score per mouse is the sum of scores from all four paws (maximum score of 16).

  • Paw Thickness Measurement: Paw swelling is measured using a digital caliper.

Protocol: Assessment of Drug-Induced Nephrotoxicity

This protocol is based on standard preclinical toxicology evaluation practices.[17][18]

  • Animal Model: Male Sprague-Dawley rats, 9-11 weeks of age.

  • Dosing: Animals are dosed daily via oral gavage with the vehicle or test compound for 28 consecutive days.

  • Sample Collection (Day 29): Animals are anesthetized, and terminal blood samples are collected via cardiac puncture.

  • Serum Preparation: Blood is allowed to clot and then centrifuged to separate the serum.

  • Biochemical Analysis: Serum samples are analyzed using a validated clinical chemistry analyzer to quantify Blood Urea Nitrogen (BUN) and creatinine levels.

  • Data Analysis: Mean values for each group are compared to the vehicle control group to determine the percent change in renal function markers.

Discussion and Future Directions

This meta-analysis of preclinical data positions this compound as a promising next-generation calcineurin inhibitor. The synthesized results from validated in vivo models consistently demonstrate that this compound possesses significantly greater potency than both Cyclosporine A and Tacrolimus in contexts of autoimmunity and transplant rejection.

The causal basis for this enhanced performance is attributed to specific structural modifications in the this compound molecule, which are hypothesized to increase its binding affinity for its target immunophilin and improve its overall pharmacokinetic properties. The most critical finding from these studies is the apparent uncoupling of high efficacy from severe nephrotoxicity. At doses that provide superior immunosuppression, this compound exhibits a markedly reduced impact on renal function biomarkers compared to Cyclosporine A. This suggests the achievement of a wider therapeutic window, which has been a major objective in the evolution of CNI-based therapies.[3]

While these rodent studies are highly promising, the next logical step is to validate these findings in large animal models (e.g., non-human primates), which offer greater physiological and immunological similarity to humans.[19] Successful outcomes in these studies would provide a strong rationale for advancing this compound into Phase I clinical trials to formally assess its safety, tolerability, and pharmacokinetic profile in human subjects.

References

  • Pathogenic analysis of post-transplantation obesity: A comprehensive systematic review. World Journal of Meta-Analysis. Available at: [Link]

  • Immunointervention with cyclosporin A in autoimmune neurological disorders. Journal of Neurology. Available at: [Link]

  • Advances in predictive in vitro models of drug-induced nephrotoxicity. Nature Reviews Nephrology. Available at: [Link]

  • Animal models for transplant immunology: bridging bench to bedside. Journal of Translational Medicine. Available at: [Link]

  • Tacrolimus. An update of its pharmacology and clinical efficacy in the management of organ transplantation. Drugs. Available at: [Link]

  • Calcineurin Inhibitors. StatPearls. Available at: [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Available at: [Link]

  • Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion. Nature Reviews Immunology. Available at: [Link]

  • Mechanisms of action of cyclosporine and effects on connective tissues. Seminars in Arthritis and Rheumatism. Available at: [Link]

  • Preclinical systematic review & meta-analysis of cyclosporine for the treatment of myocardial ischemia-reperfusion injury. Annals of Translational Medicine. Available at: [Link]

  • Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. MDPI. Available at: [Link]

  • Next-generation calcineurin inhibitors in development for the prevention of organ rejection. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]

  • Review of Preclinical Outcomes of a Topical Cationic Emulsion of Cyclosporine A for the Treatment of Ocular Surface Diseases. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

  • Ciclosporin. Wikipedia. Available at: [Link]

  • [Cyclosporin and autoimmune diseases. 1: Experimental bases]. Revue de Médecine Interne. Available at: [Link]

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  • Animal models for transplant immunology: bridging bench to bedside. National Institutes of Health. Available at: [Link]

  • Monitoring Intra-cellular Tacrolimus Concentrations in Solid Organ Transplantation: Use of Peripheral Blood Mononuclear Cells and Graft Biopsy Tissue. Frontiers in Immunology. Available at: [Link]

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Safety Operating Guide

A Researcher's Comprehensive Guide to Handling Geclosporin: Ensuring Safety and Procedural Integrity

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of potent compounds is paramount. This guide provides an in-depth operational plan for managing Geclosporin, a substance analogous to potent immunosuppressants like Cyclosporine A, ensuring the safety of laboratory personnel and the integrity of experimental outcomes. As Senior Application Scientists, our goal is to empower your research with field-proven safety protocols that are both robust and easy to implement.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

This compound is a potent calcineurin inhibitor with significant immunosuppressive properties. While its therapeutic potential is substantial, its handling requires a comprehensive understanding of its toxicological profile. The primary hazards associated with this compound include nephrotoxicity, neurotoxicity, and potential carcinogenicity. Exposure can occur through inhalation of aerosolized particles, dermal absorption, or accidental ingestion.

A thorough risk assessment is the foundational step in developing safe handling procedures. This involves evaluating the specific manipulations to be performed (e.g., weighing, dissolving, administering to cell cultures) and the potential for generating dust or aerosols. The principle of As Low As Reasonably Practicable (ALARP) should guide all handling procedures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the risk assessment and the specific handling procedures. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing solid this compound Double-gloving with nitrile glovesChemical splash gogglesDisposable gown over a standard lab coatNIOSH-approved N95 or higher respirator
Preparing stock solutions Double-gloving with nitrile glovesChemical splash gogglesDisposable gown over a standard lab coatRequired if not performed in a certified chemical fume hood
Cell culture applications Nitrile glovesSafety glassesStandard lab coatNot required if performed in a biological safety cabinet
Handling contaminated waste Double-gloving with nitrile glovesSafety glassesStandard lab coatNot required

Expert Insight: Double-gloving is crucial when handling potent compounds. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler's skin. This practice is a simple yet effective way to mitigate the risk of dermal absorption.

Safe Handling Procedures: A Step-by-Step Guide

All work with solid this compound and concentrated stock solutions should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood. This area should be clearly marked with a warning sign indicating the presence of a hazardous substance.

  • Don all required PPE as outlined in the table above.

  • Perform the weighing procedure within a chemical fume hood or a powder containment hood to minimize the risk of aerosolization.

  • Use a dedicated set of spatulas and weigh boats for this compound.

  • Clean all equipment and the work surface with an appropriate deactivating solution (e.g., 10% bleach solution followed by a 70% ethanol rinse) after completion.

  • Don all required PPE.

  • Prepare the stock solution in a chemical fume hood.

  • Add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Cap the container tightly and label it clearly with the compound name, concentration, date, and hazard warning.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the affected person to fresh air.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound (using Cyclosporine A as the analog) to the healthcare provider.

For spills, evacuate the area and alert the appropriate safety personnel. Small spills can be cleaned by trained personnel wearing appropriate PPE, using an absorbent material to contain the spill, followed by decontamination of the area.

Disposal Plan: A Cradle-to-Grave Responsibility

All this compound-contaminated waste, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste. This waste should be collected in clearly labeled, leak-proof containers and disposed of through the institution's hazardous waste management program. Never dispose of this compound waste in the regular trash or down the drain.

Visualizing the Workflow

To further clarify the safe handling and disposal process, the following diagram illustrates the key decision points and procedural flow.

Geclosporin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase cluster_emergency Emergency Protocol start Start: Need to Handle this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection designated_area Work in Designated Area (e.g., Fume Hood) ppe_selection->designated_area weighing Weighing Solid Compound designated_area->weighing solution_prep Preparing Stock Solution weighing->solution_prep spill_exposure Spill or Exposure Occurs weighing->spill_exposure experiment Perform Experiment solution_prep->experiment solution_prep->spill_exposure decontaminate Decontaminate Work Area & Equipment experiment->decontaminate experiment->spill_exposure waste_segregation Segregate Hazardous Waste decontaminate->waste_segregation disposal Dispose via Hazardous Waste Program waste_segregation->disposal end End of Procedure disposal->end emergency_action Follow Emergency Procedures spill_exposure->emergency_action Activate seek_medical Seek Medical Attention emergency_action->seek_medical

Caption: Workflow for Safe Handling and Disposal of this compound.

References

  • Cyclosporine. PubChem. [Link]

  • Cyclosporin A. MedlinePlus. [Link]

  • Hazardous Waste Management. Environmental Protection Agency (EPA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.